NMS-P715
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAJUGFHDCBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NMS-P715: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK protein kinase.[1][2] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures proper chromosome segregation during mitosis.[1][2][3] In numerous cancer types, MPS1 is overexpressed, and its inhibition presents a promising therapeutic strategy.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and preclinical efficacy.
Core Mechanism of Action: Inhibition of MPS1 Kinase and Disruption of the Spindle Assembly Checkpoint
This compound functions as an ATP-competitive inhibitor of MPS1 kinase.[4] By binding to the ATP pocket of the MPS1 catalytic domain, this compound effectively blocks its phosphotransferase activity. This inhibition disrupts the Spindle Assembly Checkpoint, a critical cellular process that prevents the segregation of chromosomes until they are all correctly attached to the mitotic spindle.
The primary consequence of MPS1 inhibition by this compound is the abrogation of the SAC.[4] This leads to a premature and uncontrolled exit from mitosis, a phenomenon termed "mitotic slippage."[5] Cancer cells, which often exhibit a high degree of aneuploidy and are particularly reliant on a functional SAC for survival, are highly susceptible to this disruption.[4] The forced exit from mitosis with unaligned chromosomes results in severe chromosomal mis-segregation, leading to massive aneuploidy and ultimately, cell death through a process known as mitotic catastrophe.[1][2][3]
Signaling Pathway Diagram: this compound Action on the Spindle Assembly Checkpoint
Caption: this compound inhibits MPS1 kinase, preventing SAC activation and leading to premature anaphase.
Quantitative Data
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MPS1/TTK Kinase IC50 | 182 nM | Recombinant MPS1 protein assay | [1][6] |
| Kinase Selectivity | IC50 > 5 µM | Panel of 59 other kinases | [6] |
| IC50 < 10 µM | Only for CK2, MELK, and NEK6 | [1] | |
| SAC Override EC50 | 65 nM | Nocodazole-arrested U20S cells | [1] |
| Proliferation IC50 Range | 0.192 - 10 µM | Panel of 127 cancer cell lines | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A2780 Ovarian Carcinoma Xenograft | 90 mg/kg, p.o., daily | Significant tumor growth reduction | [6] |
| A375 Melanoma Xenograft | 100 mg/kg, p.o., daily | ~43% tumor growth inhibition | [1] |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.
Methodology:
-
Recombinant MPS1 kinase (5 nM) is incubated in a buffer containing 50 mM HEPES (pH 7.5), 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, and 0.2 mg/mL BSA.[1]
-
A peptide substrate (e.g., P38-βtide, 200 µM) and ATP (8 µM) spiked with ³³P-γ-ATP (1.5 nM) are added to the reaction mixture.[1]
-
This compound is added in a series of 1:3 dilutions (e.g., from 30 µM to 1.5 nM).[1]
-
The kinase reaction is allowed to proceed at a controlled temperature for a specified time.
-
The reaction is stopped, and the incorporation of ³³P into the substrate peptide is quantified using a suitable method, such as filter binding and scintillation counting.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 384-well plates in their respective complete growth medium.[1]
-
After 24 hours, cells are treated with a range of concentrations of this compound, typically dissolved in 0.1% DMSO.[1]
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.[1]
-
Luminescence is read on a plate reader.
-
The IC50 for cell growth inhibition is calculated by comparing the signal from treated cells to that of DMSO-treated control cells.[1]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., A2780 or A375) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[1][7]
-
Tumors are allowed to grow to a palpable size.[7]
-
Mice are randomized into control (vehicle) and treatment groups (typically 8 animals per group).[1]
-
This compound is administered orally at a specified dose and schedule (e.g., 90-100 mg/kg daily).[1]
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[1]
-
Animal body weight and general health are monitored as indicators of toxicity.[1]
-
At the end of the study, tumors may be excised for ex vivo analysis of biomarkers (e.g., by Western blot).[7]
Experimental Workflow Diagram: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Cellular Consequences of this compound Treatment
-
Mitotic Acceleration: this compound significantly shortens the duration of mitosis. In U2OS cells, treatment with 1 µM this compound reduces the length of mitosis by approximately three-fold.[6]
-
Aneuploidy: By forcing cells to divide with misaligned chromosomes, this compound treatment leads to a high degree of aneuploidy (an abnormal number of chromosomes).[1][3][6]
-
Apoptosis: The severe genomic instability caused by this compound triggers programmed cell death, or apoptosis, in cancer cells.[6]
-
Selective Cytotoxicity: this compound demonstrates a preferential killing of cancer cells over normal cells.[1][3] Normal human fibroblasts, for instance, are significantly less sensitive to the antiproliferative effects of the compound.[7]
Logical Relationship Diagram: Cellular Fate after this compound Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 3. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
The Role of MPS1 Kinase in Cell Cycle Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monopolar Spindle 1 (MPS1) kinase, also known as Threonine and Tyrosine Kinase (TTK), is a critical regulator of cell cycle progression, primarily functioning to ensure the fidelity of chromosome segregation during mitosis. As a dual-specificity kinase, MPS1 is a central component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. Dysregulation of MPS1 activity is linked to chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the multifaceted roles of MPS1 in the cell cycle, its regulatory mechanisms, key signaling pathways, and experimental methodologies for its study.
Core Functions of MPS1 Kinase in the Cell Cycle
MPS1's primary and most well-characterized role is within the Spindle Assembly Checkpoint (SAC). However, its functions extend to other critical mitotic processes.
Spindle Assembly Checkpoint (SAC) Activation and Signaling
MPS1 acts as an upstream kinase in the SAC signaling cascade.[1][2] Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, the signaling hubs of the SAC.[2][3] Upon detection of unattached or improperly attached kinetochores, MPS1 is recruited and activated, initiating a phosphorylation cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase required for the degradation of securin and cyclin B, the proteins that trigger anaphase onset.[2]
The key steps in MPS1-mediated SAC activation are:
-
Recruitment to Unattached Kinetochores: MPS1 is recruited to the KNL1-MIS12-NDC80 (KMN) network at unattached kinetochores.[4]
-
Autophosphorylation and Activation: At the kinetochore, the increased local concentration of MPS1 promotes its trans-autophosphorylation, leading to its full activation.[2][5]
-
Substrate Phosphorylation: Activated MPS1 phosphorylates multiple substrates, most notably the MELT repeats of the kinetochore scaffold protein KNL1 (also known as SPC105).[6]
-
Recruitment of Downstream Checkpoint Proteins: Phosphorylated KNL1 serves as a docking site for the BUB1/BUB3 and BUBR1/BUB3 checkpoint complexes.[4]
-
Assembly of the Mitotic Checkpoint Complex (MCC): MPS1 further phosphorylates BUB1, which then recruits MAD1.[4] This scaffold promotes the conformational change of MAD2 from an open (O-MAD2) to a closed (C-MAD2) conformation, a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BUBR1, BUB3, MAD2, and CDC20.[7]
-
Inhibition of the APC/C: The MCC directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of securin and cyclin B, thereby arresting the cell in metaphase.[2]
Chromosome Biorientation and Error Correction
Beyond its role in SAC signaling, MPS1 is crucial for the correction of erroneous kinetochore-microtubule attachments.[6] It contributes to the destabilization of improper attachments, such as syntelic (both sister kinetochores attached to microtubules from the same spindle pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments, allowing for their correction and the establishment of proper bipolar attachment (amphitely).[2] This function is, in part, mediated through the phosphorylation of components of the KMN network, which weakens their interaction with microtubules.[2] There is also significant crosstalk between MPS1 and the Aurora B kinase, another key regulator of error correction.[8]
Centrosome Duplication
MPS1 has been implicated in the regulation of centrosome duplication, a process that is tightly coordinated with the cell cycle to ensure the formation of a bipolar spindle.[2][3] Overexpression of MPS1 can lead to centrosome amplification, while its inhibition can interfere with proper duplication.[3]
Regulation of MPS1 Activity and Expression
The activity and protein levels of MPS1 are tightly regulated throughout the cell cycle to ensure its functions are executed at the appropriate time.
Cell Cycle-Dependent Expression and Activity
MPS1 protein levels and kinase activity fluctuate significantly during the cell cycle. Both protein levels and activity are low in G1, begin to rise in S and G2, and peak during mitosis.[9][10] Following the satisfaction of the SAC, MPS1 is rapidly degraded during anaphase and mitotic exit, a process mediated by the APC/C.[3]
Regulation by Phosphorylation
MPS1 activity is regulated by extensive autophosphorylation.[5] Phosphorylation of key residues in its activation loop, such as Threonine 676, is critical for its kinase activity.[5] Other mitotic kinases, including Cyclin-Dependent Kinase 1 (CDK1) and Aurora B, also contribute to the phosphorylation and regulation of MPS1.[8]
Quantitative Data on MPS1 Phosphorylation
Mass spectrometry-based proteomics has identified numerous in vivo phosphorylation sites on human MPS1, primarily in mitotic cells. These phosphorylation events are crucial for its regulation and function.
| Phosphorylation Site | Location/Context | Putative Kinase(s) | Reference |
| Threonine 12 | N-terminal region | Autophosphorylation | [11] |
| Serine 15 | N-terminal region | Autophosphorylation | [11] |
| Serine 281 | Proline-directed | CDK, MAPK | [2] |
| Serine 436 | Proline-directed | CDK, MAPK | [2] |
| Threonine 453 | Proline-directed | CDK, MAPK | [2] |
| Threonine 468 | Proline-directed | CDK, MAPK | [2] |
| Threonine 676 | Activation Loop | Autophosphorylation | [5] |
| Threonine 686 | P+1 Loop | Autophosphorylation | [5] |
| Serine 821 | C-terminal region | Autophosphorylation | [2] |
MPS1 Signaling Pathways
The Spindle Assembly Checkpoint (SAC) Pathway
The central role of MPS1 is in the SAC pathway, where it acts as a master regulator.
Crosstalk with Aurora B Kinase
MPS1 and Aurora B kinases exhibit a complex interplay to ensure accurate chromosome segregation. Aurora B activity is required for the efficient recruitment of MPS1 to unattached kinetochores.[12] In turn, MPS1 activity can influence Aurora B localization and activity, creating a feedback loop that reinforces both error correction and SAC signaling.[8]
TGF-β/Smad Signaling Pathway
Emerging evidence suggests a role for MPS1 outside of mitosis, in the Transforming Growth Factor-beta (TGF-β) signaling pathway. MPS1 can directly phosphorylate the receptor-regulated Smads (R-Smads), SMAD2 and SMAD3, at their C-terminal SSXS motif, a phosphorylation event typically catalyzed by the TGF-β type I receptor.[1] This MPS1-mediated phosphorylation can promote Smad signaling in a TGF-β-independent manner, particularly in response to microtubule disruption.[1] The full physiological significance of this crosstalk is an active area of investigation.
Experimental Protocols for Studying MPS1 Kinase
In Vitro MPS1 Kinase Assay
This protocol is for measuring the kinase activity of purified MPS1 using a radioactive isotope.
Materials:
-
Purified recombinant MPS1 kinase
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
5X Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 μCi/μl)
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 μl reaction, combine:
-
5 μl of 5X Kinase Buffer
-
2.5 μl of substrate (to a final concentration of 1 mg/ml for MBP)
-
1 μl of purified MPS1
-
15.5 μl of sterile deionized water
-
-
Initiate the reaction by adding 1 μl of an ATP mix (10 mM cold ATP plus 1 μl of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by adding 25 μl of 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Alternatively, for quantitative measurement, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
Immunoprecipitation of Endogenous MPS1
This protocol describes the immunoprecipitation of MPS1 from cell lysates for subsequent analysis, such as Western blotting or kinase assays.
Materials:
-
Cell culture plates with cells of interest
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-MPS1 antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Wash cultured cells with ice-cold PBS and lyse them in Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-MPS1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.
-
Elute the immunoprecipitated MPS1 by adding Elution Buffer or by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting or proceed with a kinase assay.
Cell Synchronization at G2/M Phase
This protocol uses a double thymidine block to synchronize cells at the G1/S boundary, followed by release into the cell cycle to enrich for cells in G2 and M phases.
Materials:
-
HeLa or other suitable cell line
-
Complete growth medium
-
Thymidine (2 mM final concentration)
-
Nocodazole (optional, for mitotic arrest)
Procedure:
-
Plate cells to be 30-40% confluent.
-
Add thymidine to the medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with warm PBS and then add fresh medium without thymidine. Incubate for 8-9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To collect cells in G2/M, wash the cells twice with warm PBS and release them into fresh medium. Cells will progress through S phase and enter G2 and M phases approximately 8-12 hours post-release.
-
(Optional) To arrest cells specifically in mitosis, add nocodazole (e.g., 100 ng/ml) for 4-6 hours starting at 8 hours post-release. Mitotic cells can then be collected by mitotic shake-off.
siRNA-mediated Knockdown of MPS1
This protocol outlines a general procedure for reducing MPS1 expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
HeLa or other transfectable cell line
-
siRNA targeting MPS1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium without antibiotics
Procedure:
-
One day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute 20-50 pmol of MPS1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells and validate the knockdown efficiency by Western blotting for MPS1 protein levels or by qPCR for MPS1 mRNA levels.
MPS1 in Drug Development
The essential role of MPS1 in the SAC and its overexpression in various cancers have made it a compelling target for anti-cancer drug development.[13] Inhibition of MPS1 overrides the SAC, leading to premature anaphase entry, severe chromosome mis-segregation, and ultimately cell death, particularly in cancer cells that are often aneuploid and rely on a robust SAC for survival. Several small molecule inhibitors of MPS1 have been developed and are in various stages of preclinical and clinical evaluation.[13]
Conclusion
MPS1 kinase is a master regulator of mitotic fidelity, with its most critical role in orchestrating the Spindle Assembly Checkpoint. Its functions in error correction and centrosome duplication further underscore its importance in maintaining genome stability. The tight regulation of its expression and activity highlights its central role in cell cycle control. The detailed understanding of MPS1's molecular functions and signaling pathways, facilitated by the experimental approaches outlined in this guide, continues to provide valuable insights into the fundamental mechanisms of cell division and offers promising avenues for the development of novel cancer therapeutics.
References
- 1. Activation of Mps1 promotes transforming growth factor-beta-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. kenanaonline.com [kenanaonline.com]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Mps1 is SUMO-modified during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
NMS-P715: A Technical Overview of Target Selectivity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2][3] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial mitotic mechanism that ensures proper chromosome segregation.[1][4] Aberrant overexpression of MPS1 has been observed in a wide range of human tumors, making it a compelling target for cancer therapy.[1][4] This technical guide provides an in-depth overview of the target selectivity and kinase profile of this compound, along with detailed experimental methodologies for key assays.
Target Selectivity and Kinase Profile
This compound demonstrates high selectivity for MPS1 kinase.[5][6] Biochemical assays have shown that it is a potent ATP-competitive inhibitor of MPS1.[4][6] The inhibitory activity of this compound has been profiled against a broad panel of kinases, revealing a highly selective inhibition profile.
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| MPS1 (TTK) | 182 [5][6] |
| CK2 | 5,700[5] |
| MELK | 6,010[5] |
| NEK6 | 6,020[5] |
Table 1: In vitro kinase inhibition profile of this compound. Data compiled from publicly available sources.[5]
As indicated in the table, this compound is significantly more potent against MPS1 compared to other kinases, with IC50 values for off-target kinases being in the micromolar range.[5] In a broader screening against 60 kinases, no other kinases were inhibited with an IC50 value below 5 µM.[5][7]
Cellular Activity
In cellular assays, this compound effectively overrides the Spindle Assembly Checkpoint with an EC50 of 65 nM.[5][6] This leads to an acceleration of mitosis, chromosomal mis-segregation, massive aneuploidy, and ultimately, apoptotic cell death in cancer cell lines.[1][4][7]
Signaling Pathway
This compound's primary mechanism of action is the disruption of the Spindle Assembly Checkpoint (SAC) through the inhibition of MPS1 kinase. The SAC is a complex signaling pathway that ensures the fidelity of chromosome segregation during mitosis.
Caption: this compound inhibits MPS1, disrupting the SAC signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Biochemical Kinase Assay
This assay determines the in vitro potency of a compound against a specific kinase.
Objective: To measure the IC50 value of this compound against MPS1 and other kinases.
General Procedure:
-
Reagents and Buffers: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, 0.2 mg/mL BSA), recombinant kinase, substrate peptide (e.g., P38-βtide for MPS1), and ATP (radiolabeled or for use with a detection antibody).[6]
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using 33P-γ-ATP and measuring the incorporation of the radioactive phosphate into the substrate, often captured on a phosphocellulose membrane.[6]
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for a biochemical kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of a cell line over time.
Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.
General Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96- or 384-well) at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a suitable reagent, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.[6]
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Objective: To evaluate the effect of this compound on cell cycle progression.
General Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[8]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.
This guide provides a foundational understanding of the target selectivity, kinase profile, and key experimental methodologies associated with the MPS1 inhibitor this compound. For further details, consulting the primary literature is recommended.
References
- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacodynamics of NMS-P715
This guide provides a comprehensive overview of the pharmacodynamics of this compound, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical mitotic mechanism that ensures proper chromosome alignment and segregation.[3][4] In numerous human tumors, MPS1 is aberrantly overexpressed, making it a compelling target for cancer therapy.[3][4]
By inhibiting MPS1, this compound disrupts the SAC, leading to an accelerated and premature exit from mitosis.[2][3] This results in severe chromosome missegregation and the formation of aneuploid cells.[3][5] Ultimately, this triggers mitotic catastrophe and apoptosis, leading to the death of cancer cells.[5][6] this compound has demonstrated selective anti-proliferative activity against tumor cells while having a lesser effect on normal cells.[3][4]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Process | IC50/EC50 (nM) | Notes |
| MPS1 Kinase | 182 | ATP-competitive inhibition.[1] |
| Spindle Assembly Checkpoint (SAC) Override | 65 | Measured by the reduction of nocodazole-induced mitotic arrest.[1] |
| CK2 | >5000 | Kinase selectivity profiling against a panel of 60 kinases.[1][6] |
| MELK | >5000 | Kinase selectivity profiling.[1][6] |
| NEK6 | >5000 | Kinase selectivity profiling.[1][6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (µM) |
| Panel of 127 cell lines | Various (including colon, breast, renal, melanoma) | 0.192 - 10 |
Data from a broad panel of cancer cell lines demonstrates wide-ranging anti-proliferative activity.[2]
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition |
| A2780 | Ovarian Carcinoma | 90 mg/kg, daily, oral | Significant tumor growth inhibition.[2][6] |
| A375 | Melanoma | 100 mg/kg, daily, oral | Approximately 43%.[6] |
Key Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Spindle Assembly Checkpoint Abrogation
The following diagram illustrates the signaling pathway affected by this compound. In a normal mitotic cell, MPS1 is crucial for the recruitment of other SAC proteins to the kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature sister chromatid separation. This compound inhibits MPS1, preventing MCC formation and leading to premature APC/C activation, resulting in aneuploidy and cell death.
Caption: Signaling pathway of this compound leading to SAC abrogation and cell death.
Experimental Workflow: In Vitro Evaluation of this compound
This diagram outlines a typical workflow for the in vitro characterization of this compound's pharmacodynamics.
Caption: Workflow for in vitro pharmacodynamic evaluation of this compound.
Detailed Experimental Protocols
MPS1 Kinase Assay
This assay determines the in vitro potency of this compound against MPS1 kinase.
-
Enzyme: Recombinant full-length human MPS1.
-
Substrate: A suitable peptide substrate, such as a generic serine/threonine kinase substrate.
-
Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, MnCl2, DTT, and BSA.
-
ATP: Used at a concentration near the Km for MPS1, with a radiolabeled ATP (e.g., [γ-33P]ATP) for detection.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the MPS1 enzyme, substrate, and this compound dilutions in the reaction buffer.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effects of this compound.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC50 for proliferation from the dose-response curve.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This method is used to assess the effects of this compound on cell cycle distribution and apoptosis induction.
-
Cell Cycle Analysis:
-
Treat cells with this compound for a defined period (e.g., 24-48 hours).
-
Harvest and fix the cells in cold ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Quantify the percentage of cells in different phases of the cell cycle (Sub-G1, G1, S, and G2/M) based on their DNA content.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with this compound.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in a solution containing FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in the mitotic checkpoint and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Histone H3, Cyclin B1, Securin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze band intensities to quantify changes in protein levels.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant human tumor cells (e.g., A2780 or A375) into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., orally) or vehicle control daily for a specified duration.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for biomarkers).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NMS-P715 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P715 is a potent and selective small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[2] In many cancer cells, MPS1 is overexpressed, contributing to aneuploidy and cell proliferation. This compound disrupts the SAC, leading to accelerated mitosis, severe chromosome missegregation, and ultimately, apoptotic cell death in a wide range of tumor cell lines.[1][2][3] This selective action against cancer cells makes this compound a promising candidate for targeted cancer therapy.
This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using two common colorimetric assays: the MTT assay and the CCK-8 assay.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of MPS1 kinase. By inhibiting MPS1, this compound prevents the recruitment of essential SAC proteins to the kinetochores of unaligned chromosomes. This abrogation of the SAC allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes. The resulting catastrophic chromosome missegregation leads to the formation of aneuploid daughter cells, which then undergo apoptosis.
References
Application Notes and Protocols for Colony Formation Assay with NMS-P715
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a key mitotic mechanism that ensures the proper segregation of chromosomes during cell division.[1] In numerous types of cancer, MPS1 is overexpressed, and its inhibition has emerged as a promising therapeutic strategy.[1] this compound disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and aneuploidy, which ultimately triggers cell death in cancer cells while having a lesser impact on normal cells.[1]
The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term effects of cytotoxic agents on cell proliferation and survival. This assay determines the ability of a single cell to undergo unlimited division and form a colony. It is a critical tool for evaluating the efficacy of anti-cancer drugs like this compound.
Mechanism of Action: this compound and the Spindle Assembly Checkpoint
This compound functions by inhibiting the kinase activity of MPS1. MPS1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis. When chromosomes are not properly attached to the mitotic spindle, the SAC is activated, arresting the cell cycle in metaphase to allow for error correction. MPS1 is essential for the recruitment of other SAC proteins to the kinetochores of unattached chromosomes, initiating the inhibitory signal that blocks the Anaphase-Promoting Complex/Cyclosome (APC/C).
By inhibiting MPS1, this compound prevents the activation of the SAC. This leads to a premature exit from mitosis, even in the presence of uncorrected chromosome-spindle attachment errors. The consequence is severe chromosomal mis-segregation and the formation of aneuploid daughter cells. This genomic instability triggers cellular stress responses and, ultimately, apoptosis or mitotic catastrophe, leading to the death of cancer cells.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of this compound.
Data Presentation
This compound has been demonstrated to potently inhibit the colony-forming ability of various cancer cell lines. While specific IC50 values for colony formation assays are not extensively reported in the literature, studies have consistently shown a significant reduction in colony numbers following treatment with this compound.
| Cell Line | Treatment Conditions | Observed Effect on Colony Formation | Reference |
| U2OS (Osteosarcoma) | 22 hours treatment with this compound followed by an 8-day washout period in drug-free medium. | Significant reduction in the percentage of colonies compared to DMSO control. | [3][4] |
| U2OS (Osteosarcoma) | Continuous treatment with this compound for 9 days. | Potent inhibition of colony formation. | [3][4] |
| KKU-100 (Cholangiocarcinoma) | Continuous treatment with this compound. | Potent inhibition of cell proliferation and colony formation. | |
| KKU-213A (Cholangiocarcinoma) | Continuous treatment with this compound. | Potent inhibition of cell proliferation and colony formation. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | In vitro treatment with this compound. | Inhibition of cell growth. | [1] |
Note: For proliferation assays (72-hour treatment), this compound has shown IC50 values in the low micromolar to nanomolar range across a wide variety of cancer cell lines, including colon, breast, renal, and melanoma cell lines.[3]
Experimental Protocols
Colony Formation Assay (Clonogenic Assay)
This protocol provides a general framework for assessing the long-term effects of this compound on the reproductive integrity of cancer cells. Optimization of cell seeding density and incubation time is recommended for each cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., U2OS, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Cell Preparation and Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension in complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Seed a low density of cells into 6-well or 12-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well for a 6-well plate.
-
Allow cells to attach for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For continuous exposure: Aspirate the medium from the plates and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
For short-term exposure: Aspirate the medium and add the this compound-containing or vehicle control medium. Incubate for a defined period (e.g., 22 hours). After the incubation, aspirate the treatment medium, wash the cells gently with sterile PBS, and add fresh, drug-free complete culture medium.
-
-
Incubation for Colony Formation:
-
Incubate the plates for 9-14 days in a humidified incubator at 37°C and 5% CO2.
-
Monitor the formation of colonies in the control wells. The experiment should be terminated when colonies in the control wells are clearly visible and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the culture medium from the wells.
-
Gently wash the wells once with PBS.
-
Add enough fixation/staining solution (e.g., 0.5% crystal violet in 25% methanol) to cover the bottom of each well.
-
Incubate at room temperature for 20-30 minutes.
-
Carefully remove the staining solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (PE of treated sample / PE of control sample)
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a colony formation assay to evaluate the efficacy of this compound.
Conclusion
This compound is a promising anti-cancer agent that targets the MPS1 kinase, a key component of the Spindle Assembly Checkpoint. The colony formation assay is an essential tool for evaluating the long-term cytotoxic and anti-proliferative effects of this compound. The provided protocols and background information serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies of this compound and other MPS1 inhibitors.
References
- 1. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
NMS-P715: Application Notes for Flow Cytometry-Based Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] In many cancer cells, MPS1 is overexpressed, making it an attractive target for anti-cancer therapies.[1][3] Inhibition of MPS1 by this compound abrogates the SAC, leading to premature exit from mitosis, severe chromosome missegregation (aneuploidy), and ultimately, cell death through mitotic catastrophe.[1][3][4] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of MPS1 kinase.[1] By inhibiting MPS1, this compound prevents the recruitment of essential SAC proteins to the kinetochores of unattached chromosomes. This inactivation of the checkpoint allows cells to proceed into anaphase despite the presence of improperly attached chromosomes. The resulting aneuploidy triggers cellular stress and often leads to apoptosis or mitotic catastrophe, a form of cell death specific to mitotic failure.[3] Flow cytometry analysis of cells treated with this compound typically reveals a decrease in the G1 population and a significant accumulation of cells in the G2/M phase, as well as a distinct population of cells with a DNA content greater than 4N (polyploidy), indicative of failed mitosis.[5]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution of A2780 Human Ovarian Cancer Cells.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N (%) |
| Control (DMSO) | 55 | 25 | 20 | <1 |
| This compound (1 µM, 24h) | 15 | 10 | 45 | 30 |
Data are representative and synthesized from qualitative histogram analysis presented in the literature.[4][5]
Table 2: Effect of this compound on Cell Cycle Distribution of HCT116 Human Colorectal Carcinoma Cells.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | 60 | 15 | 25 | <2 |
| This compound (1 µM, 24h) | 20 | 10 | 60 | 10 |
Data are representative and synthesized from qualitative histogram analysis presented in the literature.[6]
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis of cancer cells treated with this compound using propidium iodide staining and flow cytometry.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., A2780, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A final concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Following incubation, collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). Gate the populations corresponding to G1, S, G2/M, and >4N phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MPS1, leading to SAC abrogation and mitotic catastrophe.
Experimental Workflow
Caption: Workflow for cell cycle analysis using this compound and flow cytometry.
References
- 1. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Detecting Apoptosis after NMS-P715 Treatment via Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical mitotic mechanism that ensures proper chromosome alignment and segregation.[1][2] In many human tumors, MPS1 is aberrantly overexpressed, making it a compelling target for cancer therapy.[1][2] this compound functions by overriding the SAC, which leads to accelerated mitosis, massive aneuploidy (an abnormal number of chromosomes), and ultimately, cell death in a wide range of cancer cell lines.[1][2][3]
One of the primary modes of cell death induced by this compound is apoptosis, a form of programmed cell death essential for eliminating damaged or cancerous cells.[4][5][6] Detecting and quantifying apoptosis is crucial for evaluating the efficacy of anticancer agents like this compound. A widely used and reliable method for identifying early-stage apoptosis is Annexin V staining coupled with flow cytometry.[4][5]
The principle of this assay is based on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[4][5] To distinguish between different stages of cell death, a vital dye such as Propidium Iodide (PI) is used concurrently. PI is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA.[5][7] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces apoptosis.
Caption: this compound inhibits MPS1, leading to SAC override, aneuploidy, and apoptosis.
Data Presentation
Treatment of cancer cells with this compound leads to a significant, dose-dependent increase in apoptosis. The tables below summarize quantitative data from studies on this compound's effects and provide a representative example of expected results from an Annexin V/PI assay.
Table 1: Apoptotic Induction in HCT116 Cells after this compound Treatment
| Treatment Condition (24h) | Normalized Apoptotic Induction (%) |
| DMSO (Control) | 100 |
| This compound (1 µmol/L) | ~400 |
Data adapted from a study quantifying apoptosis via flow cytometry in HCT116 cells.[8][9]
Table 2: Representative Data from Annexin V/PI Flow Cytometry Assay
| Treatment (48h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 | 2.5 | 2.3 |
| This compound (0.5 µM) | 75.8 | 15.4 | 8.8 |
| This compound (1.0 µM) | 55.1 | 28.7 | 16.2 |
| This compound (2.0 µM) | 30.9 | 45.3 | 23.8 |
This table presents hypothetical, yet typical, results for a dose-response experiment to illustrate the expected outcome.
Experimental Protocols
Overall Experimental Workflow
The diagram below outlines the major steps for assessing this compound-induced apoptosis using Annexin V staining.
Caption: Workflow for detecting apoptosis via Annexin V staining after this compound treatment.
Detailed Protocol: Annexin V Staining for Flow Cytometry
This protocol provides a step-by-step guide for detecting apoptosis in cells treated with this compound.
1. Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher, Bio-Techne, Abcam) containing:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Deionized water
-
Complete cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
2. Cell Preparation and Treatment
-
Seed Cells: Plate cells in a 6-well plate at a density that will ensure they are approximately 70-80% confluent at the time of harvesting (e.g., 2-5 x 10⁵ cells/well).
-
Incubate: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare this compound: Prepare stock solutions of this compound in DMSO and dilute to final working concentrations in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treat Cells: Aspirate the old medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only). For a positive control, treat cells with a known apoptosis inducer (e.g., staurosporine).[4]
-
Incubate: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Staining Procedure
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to create a 1X working solution. Prepare enough for all samples and keep it on ice.
-
Harvest Cells:
-
Adherent Cells: Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[7][10] Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[4] Avoid using trypsin if possible, as it can damage membrane proteins. Combine the detached cells with their corresponding supernatant.
-
Suspension Cells: Collect cells directly from the culture flask.[4]
-
-
Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[4][11] Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[4]
-
Cell Count and Resuspension: After the final wash, discard the supernatant and resuspend the cells in cold 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Stain Cells:
-
Incubate: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[4]
4. Flow Cytometry Analysis
-
Final Preparation: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube.[4] Do not wash the cells after incubation. Keep samples on ice and protected from light until they are acquired on the flow cytometer.
-
Setup Controls: It is critical to prepare the following controls to set up the flow cytometer correctly:
-
Unstained cells (for setting baseline fluorescence).
-
Cells stained only with Annexin V-FITC (for compensation).
-
Cells stained only with PI (for compensation).
-
-
Acquisition: Analyze the samples on a flow cytometer. Collect events for FITC (typically FL1 channel) and PI (typically FL2 or FL3 channel).
-
Data Interpretation: Use the single-stain controls to perform fluorescence compensation. Set up a quadrant gate on a dot plot of PI versus Annexin V-FITC fluorescence to differentiate the cell populations.
Data Interpretation and Gating Strategy
References
- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles with NMS-P715
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[4] In numerous cancer types, MPS1 is overexpressed, making it a compelling target for anti-cancer therapy.[5] Inhibition of MPS1 by this compound overrides the SAC, leading to accelerated and aberrant mitosis, resulting in severe aneuploidy and subsequent cell death in cancer cells.[5][6] These application notes provide detailed protocols for the use of this compound in immunofluorescence studies to visualize its effects on mitotic spindles.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of MPS1 kinase.[2] MPS1 plays a crucial role in the SAC by phosphorylating downstream targets at the kinetochores of unattached chromosomes. This phosphorylation cascade leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset. By inhibiting MPS1, this compound prevents the formation of the MCC, leading to premature activation of the APC/C and entry into anaphase, even in the presence of unattached chromosomes. This results in catastrophic chromosome missegregation and aneuploidy.[5][6]
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Data Presentation
The following table summarizes quantitative data on the effects of MPS1 inhibition, which are consistent with the expected outcomes of this compound treatment. The data is based on the quantification of centrosome abnormalities, a key indicator of mitotic spindle defects, following the silencing of MPS1.
| Cell Line | Treatment | Percentage of Cells with Multiple Centrosomes (>2) | Statistical Significance (p-value) |
| U2OS-E7 | Control (shRNA control) | 35% | - |
| U2OS-E7 | MPS1 shRNA | 10% | < 0.01 |
| U2OS-E7 | Control (DMSO) | 40% | - |
| U2OS-E7 | MPS1-IN-3 (50 µg) | 15% | < 0.01 |
Table adapted from a study on MPS1 silencing and inhibition.[7] This data illustrates the expected reduction in centrosome amplification upon MPS1 inhibition, a relevant downstream effect of this compound.
Experimental Protocols
Immunofluorescence Staining of Mitotic Spindles
This protocol is designed for mammalian cells grown on coverslips and treated with this compound to visualize mitotic spindles.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS)
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add pre-warmed Fixation Solution to the coverslips and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Solution to the coverslips and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the coverslips and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBST for 10 minutes each in the dark.
-
Incubate the coverslips with DAPI solution (diluted in PBS) for 5 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of mitotic cells, noting any abnormalities in spindle morphology in the this compound-treated samples compared to the control.
-
Caption: Experimental workflow for immunofluorescence staining.
Quantification of Mitotic Spindle Defects
To quantify the effects of this compound on mitotic spindles, various parameters can be measured from the acquired immunofluorescence images.
Procedure:
-
Image Acquisition:
-
Acquire z-stack images of mitotic cells using a confocal microscope to capture the entire spindle structure.
-
Ensure consistent imaging settings (e.g., laser power, gain, pinhole size) across all samples (control and this compound treated).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to analyze the captured images.
-
Spindle Morphology Classification: Visually score and categorize mitotic spindles into distinct phenotypes:
-
Bipolar: Normal spindle with two distinct poles.
-
Multipolar: Spindles with more than two poles.
-
Monopolar: Spindles with a single pole.
-
Disorganized: Bipolar spindles with poorly organized or misaligned microtubules.
-
-
Quantitative Measurements:
-
Spindle Length: Measure the pole-to-pole distance in bipolar spindles.
-
Centrosome Number: Stain for a centrosomal marker (e.g., γ-tubulin or pericentrin) and count the number of centrosomes per mitotic cell.
-
Chromosome Alignment: Assess the alignment of chromosomes at the metaphase plate. Quantify the percentage of cells with misaligned chromosomes.
-
-
-
Data Analysis:
-
For each condition (control vs. This compound), analyze a sufficient number of mitotic cells (e.g., >100 cells from at least three independent experiments).
-
Calculate the percentage of cells in each morphological category.
-
Perform statistical analysis (e.g., t-test, chi-square test) to determine the significance of the observed differences between the control and treated groups.
-
These protocols and notes should serve as a comprehensive guide for researchers utilizing this compound to study its effects on mitotic spindle integrity and function.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NMS-P715 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and use of NMS-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase, for in vitro cell culture experiments.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of MPS1 (also known as TTK protein kinase) with an IC50 of 182 nM.[1] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many cancer cells, which often exhibit chromosomal instability, the SAC is crucial for survival.[4] By inhibiting MPS1, this compound overrides the SAC, leading to severe chromosome missegregation (aneuploidy) and subsequent cell death, making it a promising agent for cancer therapy.[2][3][5]
Product Information
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₉F₃N₈O₃ | [1][6] |
| Molecular Weight | 676.73 g/mol | [1][7] |
| CAS Number | 1202055-32-0 | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [6][8] |
Dissolution and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | 2 mg/mL | May require sonication. | [1] |
| 10 mg/mL | Clear, colorless solution. | [8] | |
| Soluble | --- | [6] |
Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][7] |
| 4°C | 2 years | [1][7] | |
| -20°C | ≥ 4 years | [6] | |
| Stock Solution (in DMSO) | -80°C | 2 years | [1][7] |
| -20°C | 1 year | [1][7] | |
| -20°C | Up to 6 months | [9] | |
| -20°C | Up to 3 months | [8] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Signaling Pathway of this compound Action
This compound targets the MPS1 kinase, a central component of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates the simplified signaling pathway and the effect of this compound.
Caption: this compound inhibits MPS1, leading to SAC override and premature mitotic exit.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 676.73 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 6.77 mg of this compound.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol outlines a typical cell proliferation assay to determine the IC50 of this compound in a cancer cell line.
Caption: Workflow for a typical cell proliferation assay using this compound.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the highest concentration of this compound does not exceed 0.1%.[1][7] Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][7]
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specified time (e.g., 24 hours).[5]
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. Changes in the distribution of cells in G1, S, and G2/M phases, as well as the appearance of a sub-G1 peak (indicative of apoptosis) or polyploidy, can be quantified.[5][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in media | The final concentration of this compound is too high, or the DMSO concentration is too low. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (typically ≤ 0.1%). Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution after the initial preparation to avoid degradation. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range. | |
| No observable effect | The compound is inactive. | Check the storage conditions and age of the compound. Test a fresh stock. |
| The cell line is resistant. | Some cell lines may be inherently resistant to MPS1 inhibition. Confirm the expression of MPS1 in your cell line. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 4. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound ≥98% (HPLC), powder, MPS1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. InSolution™ MPS1 Inhibitor, this compound - Calbiochem | 506313 [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NMS-P715 not inducing cell death in my cell line
Welcome to the technical support center for NMS-P715. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2][3][4] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a major control point in mitosis that ensures proper chromosome segregation.[5][6] By inhibiting MPS1, this compound causes a premature exit from mitosis, leading to severe chromosome mis-segregation (aneuploidy) and ultimately resulting in mitotic catastrophe and apoptotic cell death in cancer cells.[5][6][7]
Troubleshooting Guide: this compound Not Inducing Cell Death
Q2: I am not observing cell death in my cell line after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in your cell line. Below is a step-by-step guide to help you troubleshoot the issue.
Step 1: Verify Experimental Parameters
A. Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to an inaccurate final concentration.
-
Concentration Range: The effective concentration of this compound can vary significantly between cell lines, with reported IC50 values for proliferation inhibition ranging from 0.192 µM to 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Storage: Ensure the compound has been stored correctly to maintain its activity.
B. Cell Line Health and Culture Conditions:
-
Cell Health: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and in the logarithmic growth phase before treatment.
-
Seeding Density: Use an appropriate seeding density to avoid overgrowth or senescence during the experiment, which can affect drug sensitivity.
Step 2: Investigate Intrinsic and Acquired Resistance
A. Expression Level of MPS1:
-
Low MPS1 Expression: this compound's efficacy is dependent on the presence of its target, MPS1 kinase. Cell lines with inherently low or absent MPS1 expression may not respond to the inhibitor. You can assess MPS1 expression levels via Western Blot or qPCR.
-
MPS1 Overexpression: Many tumor cells overexpress MPS1, which is often associated with sensitivity to this compound.[5][8][9]
B. Mutations in the MPS1 Kinase Domain:
-
C604Y/W Mutation: A known mechanism of acquired resistance to this compound is the C604Y or C604W mutation in the ATP-binding pocket of MPS1.[10][11][12] This mutation can reduce the binding affinity of this compound, rendering it less effective.[10][12] If you are working with a cell line that has developed resistance over time, sequencing the MPS1 gene could identify this mutation.
C. Cell's Genetic Background and Apoptotic Machinery:
-
Apoptosis Pathway Defects: The ultimate outcome of this compound treatment is apoptosis. If your cell line has defects in the apoptotic signaling pathway (e.g., mutations in key proteins like BAX, BAK, or caspases), it may be resistant to this compound-induced cell death.[13]
-
Expression of BCL-2 Family Proteins: The balance between pro-apoptotic (e.g., BIM, PUMA) and anti-apoptotic (e.g., BCL-XL, BCL-2) proteins can determine the threshold for apoptosis.[13] Cell lines with high levels of anti-apoptotic proteins may require higher concentrations of this compound or combination therapies to undergo cell death.
Step 3: Refine Experimental Design
A. Treatment Duration:
-
The induction of aneuploidy and subsequent cell death is a process that takes time. Ensure your treatment duration is sufficient. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
B. Endpoint Assays:
-
Cell Viability vs. Cell Death: Standard cell viability assays (e.g., MTT, CellTiter-Glo) measure metabolic activity and may not directly reflect cell death.[3][14] Consider using assays that specifically measure apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) or caspase activation.
-
Colony Formation Assay: For a longer-term assessment of anti-proliferative effects, a colony formation assay can be performed.[7]
Quantitative Data
Table 1: this compound IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | ~0.2 | [1] |
| HCT116 | Colon | ~0.3 | [5] |
| U2OS | Osteosarcoma | ~0.2 | [1] |
| Various | Panel of 127 lines | 0.192 - 10 | [1] |
| PDAC cell lines | Pancreatic | Growth Inhibition | [15][16] |
| Mps1WT | (Biochemical Assay) | 0.139 | [12] |
| Mps1C604Y | (Biochemical Assay) | 3.016 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[14][17][18]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[3]
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with this compound at the desired concentration and for the appropriate duration. Collect both the supernatant and adherent cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
NMS-P715 solubility issues and how to resolve them
Welcome to the technical support center for NMS-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of MPS1 kinase (also known as TTK).[1][2][3] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a safety mechanism that ensures proper chromosome segregation during mitosis.[2][3][4] this compound acts as an ATP-competitive inhibitor of MPS1.[1] By inhibiting MPS1, this compound overrides the SAC, leading to an accelerated and faulty mitosis. This results in severe chromosome missegregation (aneuploidy) and ultimately triggers cell death, a process known as mitotic catastrophe, in cancer cells.[2][3][4][5]
Q2: In what solvents is this compound soluble?
Q3: My this compound is precipitating after I dilute my DMSO stock into aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, as higher concentrations can be toxic to cells and may also affect compound solubility.[10][11]
-
Pre-warm Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock can help improve solubility.
-
Rapid Mixing: Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.[10][11] Use a bath sonicator to avoid heating the sample.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the concentrated DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.
Q4: How should I store this compound solutions?
A4: this compound is supplied as a solid powder and should be stored at 2-8°C.[7][8] Once reconstituted in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[11] These DMSO stock solutions are stable for up to 3-6 months when stored at -20°C.[5][7][9][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. Use fresh, anhydrous (hygroscopic) DMSO, as absorbed water can reduce solubility.[11] Gentle warming (to 37°C) and sonication can also be applied to aid dissolution.[11] |
| Precipitation in cell culture medium | Poor aqueous solubility of this compound. | Follow the steps outlined in FAQ Q3 . Ensure the final concentration of this compound does not exceed its solubility limit in the final medium. |
| Inconsistent experimental results | Degradation of the compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11] Protect from light. Prepare fresh dilutions in aqueous media for each experiment. |
| No observable effect on cells | Incorrect dosage, inactive compound, or resistant cell line. | Verify the concentration of your stock solution. Test a range of concentrations to determine the IC50 for your specific cell line. Ensure proper storage of the compound. Confirm MPS1 expression in your cell model. |
Data Presentation: this compound Solubility
| Solvent | Concentration | Comments | Source(s) |
| DMSO | 10 mg/mL | Appears as a clear, colorless solution. | [7][8][10] |
| DMSO | 2 mg/mL | Sonication may be required for complete dissolution. | [10][11] |
| DMSO | 5 mM | Available as a pre-made sterile-filtered solution. | [12] |
| 0.5% CMC/Saline | 3.33 mg/mL | Forms a suspended solution; sonication needed. Intended for in vivo use. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, place the vial in a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to 3-6 months.[5][7][9][12]
Protocol 2: Dilution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture medium in a 37°C water bath.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.1%.
-
Application: Add the this compound-containing medium to your cells immediately. Do not store aqueous dilutions.
Visualizations
Caption: this compound inhibits MPS1/TTK, disrupting the Spindle Assembly Checkpoint.
Caption: Workflow for dissolving and troubleshooting this compound.
Caption: Relationship between this compound properties and handling solutions.
References
- 1. Mitotic checkpoint kinase Mps1/TTK predicts prognosis of colon cancer patients and regulates tumor proliferation and differentiation via PKCα/ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. InSolution™ MPS1 Inhibitor, this compound - Calbiochem | 506313 [merckmillipore.com]
- 6. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 7. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound ≥98% (HPLC), powder, MPS1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Cell Culture Academy [procellsystem.com]
Potential off-target effects of NMS-P715 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMS-P715. The information focuses on potential off-target effects at high concentrations and provides guidance on how to assess and interpret these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, with a reported IC50 of 182 nM. It is highly specific for MPS1. In broader kinase screening panels, no other kinases have been shown to be inhibited with an IC50 value below 5 µM.
Q2: Are there any known off-targets for this compound, especially at higher concentrations?
Yes, while this compound is highly selective, off-target activity has been observed at higher concentrations. Specifically, three kinases—Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and NIMA-Related Kinase 6 (NEK6)—have been shown to be inhibited by this compound at concentrations below 10 µM.
Q3: What are the potential phenotypic consequences of inhibiting the known off-target kinases?
Inhibition of CK2, MELK, and NEK6 can lead to a range of cellular effects that may confound experimental results, particularly when using this compound at high concentrations.
-
CK2: Inhibition can impact numerous signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT, potentially affecting cell proliferation, survival, and inflammation.
-
MELK: As a regulator of the cell cycle and apoptosis, its inhibition can lead to mitotic arrest and cell death, which could be mistakenly attributed solely to MPS1 inhibition.
-
NEK6: Inhibition can disrupt mitotic progression and chromosome segregation, phenotypes that overlap with the effects of MPS1 inhibition.
Q4: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
To dissect on-target versus off-target effects, consider the following strategies:
-
Dose-response studies: Correlate the concentration of this compound required to elicit your observed phenotype with the known IC50 values for MPS1 and the off-target kinases. Effects observed only at concentrations well above the MPS1 IC50 may suggest off-target activity.
-
Use of a structurally unrelated MPS1 inhibitor: If a different MPS1 inhibitor with a distinct off-target profile produces the same phenotype, it is more likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement of this compound with its intended target (MPS1) and potential off-targets in a cellular context.
Quantitative Data: Off-Target Profile of this compound
The following table summarizes the known inhibitory activities of this compound. Researchers are encouraged to determine the precise IC50 values in their specific experimental systems.
| Target Kinase | IC50 (nM) | Notes |
| MPS1 (Primary Target) | 182 | High-affinity primary target. |
| CK2 | < 10,000 | Potential off-target at micromolar concentrations. |
| MELK | < 10,000 | Potential off-target at micromolar concentrations. |
| NEK6 | < 10,000 | Potential off-target at micromolar concentrations. |
| Other Kinases | > 5,000 | Generally high selectivity against a broad panel of kinases. |
Experimental Protocols
Biochemical Kinase Assay for Off-Target Activity
This protocol provides a general framework for determining the IC50 of this compound against a putative off-target kinase in a biochemical assay format.
Objective: To quantify the inhibitory potency of this compound against a kinase of interest (e.g., CK2, MELK, NEK6).
Materials:
-
Recombinant active kinase (e.g., CK2, MELK, or NEK6)
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. Then, dilute these concentrations into the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined based on enzyme kinetics (e.g., using the Km for the substrate).
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase/substrate mixture (e.g., 10 µL) to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the binding of this compound to its target(s) within intact cells.
Objective: To assess the target engagement of this compound with MPS1 and potential off-targets (CK2, MELK, NEK6) in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies specific to the target proteins (MPS1, CK2, MELK, NEK6)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (MPS1, CK2, MELK, or NEK6).
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the DMSO- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization of the protein by the compound.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially affected by the off-target inhibition of CK2, MELK, and NEK6 by this compound at high concentrations.
Caption: Off-target inhibition of CK2 by high concentrations of this compound.
Caption: Off-target inhibition of MELK by high concentrations of this compound.
Caption: Off-target inhibition of NEK6 by high concentrations of this compound.
Technical Support Center: Acquired Resistance to NMS-P715 and MPS1 Mutations
Welcome to the technical support center for researchers encountering acquired resistance to the MPS1 inhibitor, NMS-P715. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address resistance mechanisms in your experiments.
Troubleshooting Guides
Observed Resistance and Corresponding MPS1 Mutations
If you are observing a decrease in the efficacy of this compound in your cell lines, it may be due to the emergence of specific mutations within the kinase domain of the MPS1 gene. The table below summarizes mutations that have been identified to confer resistance to this compound.
| MPS1 Mutation | Amino Acid Change | Cell Line(s) | Fold Resistance to this compound | Reference |
| p.M600T | Methionine to Threonine at position 600 | HCT116 | Not specified | [1] |
| p.Y568C | Tyrosine to Cysteine at position 568 | HCT116 | Not specified | [1] |
| p.C604W | Cysteine to Tryptophan at position 604 | HCT116 | 148-fold (recombinant protein) | [1] |
| p.I531M | Isoleucine to Methionine at position 531 | HCT116 | Not specified | [1] |
| p.C604Y | Cysteine to Tyrosine at position 604 | Not specified | Significant resistance | [2][3] |
Troubleshooting Tip: If you suspect acquired resistance, we recommend sequencing the kinase domain of the MPS1 gene in your resistant cell lines to identify any of the mutations listed above.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[4][5] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures proper chromosome segregation during mitosis.[6][7] By inhibiting MPS1, this compound disrupts the SAC, leading to accelerated mitosis, massive aneuploidy, and ultimately cell death in cancer cells.[6][8]
Q2: How do the identified MPS1 mutations cause resistance to this compound?
Structural studies have shown that these mutations, such as C604Y and C604W, are located in the ATP-binding pocket of the MPS1 kinase domain.[2][9] These mutations cause steric hindrance, which physically obstructs the binding of this compound to the kinase, thereby reducing its inhibitory effect.[1][3]
Q3: My cells have developed resistance to this compound. What should I do next?
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 of this compound in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.[10]
-
Sequence the MPS1 Kinase Domain: As detailed in the troubleshooting guide, sequence the MPS1 kinase domain to check for known resistance mutations.
-
Consider Alternative Inhibitors: Some MPS1 mutations may not confer cross-resistance to other MPS1 inhibitors with different chemical scaffolds.[11] For example, the p.S611G mutation confers resistance to AZ3146 but not to this compound.[11] Researching or testing alternative MPS1 inhibitors could be a viable strategy.
Q4: Can I generate my own this compound resistant cell lines for study?
Yes, it is possible to generate drug-resistant cell lines in the laboratory. The general principle involves continuous exposure of a cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[10][12] This process selects for cells that have acquired resistance mechanisms, such as the mutations described above.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol provides a general framework for developing cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.[12]
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner, for example, by increasing the concentration by 1.5 to 2-fold at each step.[10]
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Allow the cells to recover and resume growth before each subsequent dose escalation. This process can take several months.
-
Confirmation of Resistance: Once a cell population is established that can proliferate in a significantly higher concentration of this compound, confirm the degree of resistance by determining the new IC50 value and comparing it to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[10]
-
Characterization: The resistant cell line can then be further characterized by sequencing the MPS1 gene to identify resistance-conferring mutations.
MPS1 Kinase Assay
This protocol outlines a method to measure the enzymatic activity of MPS1 kinase and assess the inhibitory effect of compounds like this compound. This example uses an ADP-Glo™ Kinase Assay format.
Materials:
-
Recombinant human MPS1 (TTK) enzyme
-
MPS1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer as per the manufacturer's instructions.[13]
-
Set up Kinase Reaction:
-
Add 12.5 µL of a master mix containing kinase buffer, ATP, and MBP substrate to each well of a 96-well plate.[13]
-
Add 2.5 µL of the test inhibitor (this compound) at various concentrations or a vehicle control (e.g., DMSO).[13]
-
To initiate the reaction, add 10 µL of diluted MPS1 enzyme to each well. The final reaction volume is 25 µL.[13]
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[13]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.[13]
-
-
ATP Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the MPS1 kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for the assessment of drug effects (e.g., 72 hours).
-
Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.
Visualizations
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase [pubmed.ncbi.nlm.nih.gov]
- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Optimizing NMS-P715 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of NMS-P715.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally bioavailable small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a safety mechanism that ensures proper chromosome segregation during mitosis.[1][2] By inhibiting MPS1, this compound overrides the SAC, causing an accelerated and faulty mitosis. This leads to severe chromosome mis-segregation (aneuploidy) and ultimately results in the death of cancer cells.[1][2][3]
Q2: What is the recommended starting dosage for this compound in mouse xenograft models?
Based on preclinical studies, a starting dose of 90-100 mg/kg, administered orally once daily, has been shown to be effective in reducing tumor growth in mouse xenograft models of human ovarian (A2780) and melanoma (A375) cancers.[4]
Q3: How should I prepare this compound for oral administration in mice?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For oral gavage, a common practice for DMSO-soluble compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent system to minimize DMSO toxicity. A suggested vehicle could be a mixture of 10% DMSO, 10% Tween 80, and 80% water.[6] Always prepare a fresh formulation for each day of dosing.
Q4: What is the oral bioavailability of this compound in mice?
The oral bioavailability of this compound in mice has been reported to be 37%.[7]
Q5: What are the expected outcomes of this compound treatment in vivo?
Effective treatment with this compound is expected to lead to a significant inhibition of tumor growth compared to vehicle-treated control animals.[4] At the cellular level, this is driven by the induction of aneuploidy and subsequent cancer cell death.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low for the specific tumor model. | Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your model. |
| Poor Drug Exposure: Issues with formulation, administration, or rapid metabolism. | Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma concentrations of this compound over time. Ensure proper oral gavage technique. | |
| Tumor Model Resistance: The chosen cancer cell line may be inherently resistant to MPS1 inhibition. | In Vitro Sensitivity Testing: Confirm the sensitivity of your cell line to this compound in vitro before starting in vivo experiments. | |
| Animal Toxicity (e.g., weight loss, lethargy) | Vehicle Toxicity: High concentrations of DMSO can be toxic to animals.[6] | Optimize Vehicle: Reduce the percentage of DMSO in the formulation. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water.[6] Always include a vehicle-only control group. |
| On-target Toxicity: MPS1 inhibitors can have toxic effects on highly proliferative normal tissues, such as the gut and bone marrow. | Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Consider intermittent dosing schedules to allow for recovery. | |
| Off-target Kinase Inhibition: Although selective, high concentrations of this compound could inhibit other kinases. | Dose Adjustment: If toxicity is observed at the efficacious dose, consider reducing the dose or exploring combination therapies that might allow for a lower dose of this compound. | |
| Variability in Tumor Growth | Inconsistent Tumor Implantation: Variation in the number of implanted cells or injection technique. | Standardize Procedure: Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal. |
| Animal Health Status: Underlying health issues in some animals can affect tumor growth. | Health Screening: Use healthy, age-matched animals for your studies and monitor their health throughout the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (Oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A2780 (Ovarian) | 90 mg/kg | Daily for 7 days | 53% | [4] |
| A375 (Melanoma) | 100 mg/kg | Daily for 13 days | ~43% | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 37% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80, sterile
-
Sterile water for injection
-
Sterile conical tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add DMSO to a final concentration of 10% of the total desired volume and vortex until the powder is completely dissolved.
-
Add Tween 80 to a final concentration of 10% of the total volume and mix thoroughly.
-
Add sterile water to reach the final desired volume and vortex to create a homogenous suspension.
-
Prepare a fresh formulation daily before administration.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line (e.g., A2780)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation
-
Vehicle control formulation
-
Calipers
-
-
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
-
Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.
-
Monitor animal body weight and overall health 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
-
Visualizations
Caption: this compound inhibits MPS1/TTK, leading to SAC abrogation and cancer cell death.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Caption: A logical guide for troubleshooting common issues in this compound in vivo studies.
References
- 1. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 2. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMS-P715 and Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the MPS1 kinase inhibitor, NMS-P715. This resource provides essential information regarding the toxicity of this compound in non-cancerous cell lines, including troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in non-cancerous cell lines compared to cancer cell lines?
A1: this compound, a selective inhibitor of the MPS1 kinase, demonstrates significantly lower toxicity in non-cancerous cell lines compared to a wide range of cancer cell lines.[1][2] This selectivity is a key characteristic of the compound. While it potently inhibits the proliferation of various tumor cell lines, normal cells are reported to be "almost unaffected."[1][2]
Q2: Have specific non-cancerous cell lines been tested for their sensitivity to this compound?
A2: Yes, studies have specifically investigated the effects of this compound on certain non-cancerous human cell types. Notably, normal human fibroblast BJ cells have been tested in colony-forming assays and showed no significant impact on colony growth.[1] Additionally, adipose-derived human mesenchymal stem cells have been found to be relatively resistant to this compound and maintain their chromosomal stability upon exposure.[3]
Q3: What is the mechanism of action of this compound that leads to cell death in sensitive (cancer) cells?
A3: this compound functions by inhibiting the MPS1 kinase, a critical regulator of the spindle assembly checkpoint (SAC). This inhibition leads to an accelerated mitosis, resulting in massive aneuploidy (an abnormal number of chromosomes) and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2][4]
Q4: I am observing unexpected toxicity in my non-cancerous control cell line. What could be the issue?
A4: While this compound generally shows low toxicity in non-cancerous cells, several factors could contribute to unexpected results. Please refer to the troubleshooting guide below for potential causes and solutions.
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic effects of this compound on non-cancerous cell lines. It is important to note that comprehensive quantitative data, such as IC50 values, for a wide range of non-cancerous cell lines are not extensively published. The data presented here is based on descriptive findings from the available literature.
| Cell Line | Cell Type | Assay Type | Observed Effect | Reference |
| BJ | Normal Human Fibroblast | Colony Formation | No effect on colony growth | [1] |
| Adipose-derived Mesenchymal Stem Cells | Human Adult Stem Cells | Not Specified | Relatively resistant, maintain chromosome stability | [3] |
Note: The lack of specific IC50 values in the literature for non-cancerous cell lines suggests a significantly lower sensitivity compared to cancer cell lines, where IC50 values typically range from 0.192 to 10 µM.[5]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target non-cancerous cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Colony Formation Assay for Long-Term Survival
The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.
Materials:
-
This compound
-
Target non-cancerous cell line
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well or 12-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well or 12-well plates. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the growth rate of the cell line. The medium can be changed every 2-3 days if necessary, ensuring the continuous presence of the compound if required by the experimental design.
-
Fixation: After the incubation period, wash the cells with PBS and then fix them with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes.
-
Staining: Remove the fixative and stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Troubleshooting Guides
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
How to minimize variability in NMS-P715 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the MPS1 kinase inhibitor, NMS-P715.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as TTK protein kinase.[1][2] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a mitotic mechanism that ensures proper chromosome alignment and segregation.[3][4] By inhibiting MPS1, this compound causes a premature exit from mitosis, leading to severe chromosome missegregation (aneuploidy) and ultimately, cell death in cancer cells.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the compound at -20°C for up to one year or at -80°C for up to two years.[1] The solid form is stable for at least four years when stored at -20°C.[5]
Q3: What are the known off-target effects of this compound?
A3: this compound is highly selective for MPS1. In a panel of 60 kinases, only three others (CK2, MELK, and NEK6) were inhibited with IC50 values below 10 µM.[1][6] It is important to consider these potential off-targets when designing experiments and interpreting results, especially at higher concentrations.
Q4: What are typical effective concentrations for in vitro and in vivo studies?
A4: For in vitro cell-based assays, effective concentrations of this compound typically range from the nanomolar to the low micromolar range. For example, the EC50 for SAC override is 65 nM, and concentrations around 1 µM are often used to induce aneuploidy and apoptosis.[1] For in vivo xenograft models in mice, oral administration doses of 90-100 mg/kg daily have been shown to be effective and well-tolerated.[1][6][7]
Troubleshooting Guides
Issue 1: High variability in cell viability or IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO concentration is consistent across all wells, including controls. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and have consistent seeding density. Over-confluent or stressed cells can show altered sensitivity to the drug. |
| Assay Timing | The duration of drug exposure can significantly impact results. For proliferation assays, a 72-hour incubation is common.[1] Ensure the timing is consistent across all experiments. |
| Biological Variability | Different cell lines exhibit a wide range of sensitivity to this compound.[5][8] Use a consistent cell passage number and verify the identity of your cell line. |
Issue 2: Unexpected cytotoxicity in control (DMSO-treated) cells.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%. High concentrations of DMSO can be cytotoxic. |
| Contamination | Check cell cultures for any signs of microbial contamination. Perform routine mycoplasma testing. |
| Poor Cell Culture Conditions | Verify the quality of the culture medium, serum, and supplements. Ensure proper incubator conditions (temperature, CO2, humidity). |
Issue 3: Lack of expected phenotype (e.g., no G2/M arrest, no apoptosis).
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Potency | Verify the concentration and integrity of your this compound stock. If possible, confirm its activity with a positive control cell line known to be sensitive to the compound. |
| Cell Line Resistance | Some cell lines may be inherently resistant to MPS1 inhibition. Consider using a different cell line or exploring potential resistance mechanisms. |
| Incorrect Timing for Analysis | The effects of this compound are cell cycle-dependent. Optimize the time point for analysis. For example, mitotic arrest and subsequent cell death may occur over a 24-48 hour period. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For apoptosis, consider using multiple methods for confirmation (e.g., Annexin V staining and caspase activity assays). |
Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | IC50 (µM) |
| MPS1 | 0.182 |
| CK2 | 5.7 |
| MELK | 6.01 |
| NEK6 | 6.02 |
| (Data sourced from MedChemExpress and Colombo et al., 2010)[1][6] |
Table 2: In Vitro Proliferation IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon | Not specified, but proliferation is inhibited at 1 µM[9] |
| A2780 | Ovarian | Not specified, but apoptosis is induced at 1 µM[5] |
| U2OS | Osteosarcoma | Not specified, but mitotic acceleration is observed at 1 µM[1] |
| A375 | Melanoma | Not specified, but used in xenograft models[1] |
| (IC50 values for a large panel of 127 cancer cell lines range from 0.192 to 10 µM)[5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density in complete medium. Allow cells to attach for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[6]
-
Treatment: Add the this compound dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[1]
-
Lysis and Signal Detection: Process the plates using a luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence to determine the number of viable cells. Calculate IC50 values using a sigmoidal dose-response curve fit.[6]
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).[9]
-
Cell Harvest: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint.
Caption: General workflow for in vitro experiments using this compound.
Caption: Decision tree for troubleshooting variable this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NMS-P715 Technical Support Center: Troubleshooting Degradation and Stability in Solution
For researchers, scientists, and drug development professionals utilizing NMS-P715, ensuring its stability and proper handling in solution is critical for reproducible and accurate experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Summary of this compound Stability and Storage
Proper storage is the first step in preventing degradation. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2] | |
| -20°C (Stock Solution) | Up to 3-6 months | [3][4] |
Experimental Protocols
Adherence to proper solution preparation protocols is crucial for maintaining the integrity of this compound.
Preparation of this compound Stock Solution (for in vitro use)
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. Solubility in DMSO has been reported at concentrations ranging from 2 mg/mL (2.96 mM) to 100 mg/mL.[1][2][3][5] For concentrations around 2 mg/mL, ultrasonication may be required to fully dissolve the compound.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Storage: Store the aliquoted stock solutions at -20°C for up to one year, or at -80°C for up to two years.[1][2] Some sources suggest that stock solutions are stable for up to 3-6 months at -20°C.[3][4]
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution. If necessary, gently warm the vial to ensure the solution is fully dissolved.[4]
-
Dilution: For cell-based assays, dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., typically around 1 µM).[2][6] The final concentration of DMSO in the culture medium should be kept low (e.g., 0.1%) to avoid solvent-induced cellular toxicity.[1] Use fresh DMSO for any further dilutions.[4]
Preparation of this compound Suspension (for in vivo use)
-
Vehicle Preparation: Prepare a 0.5% carboxymethylcellulose (CMC) solution in saline water.
-
Suspension: Suspend the this compound powder in the 0.5% CMC/saline water vehicle. A solubility of 3.33 mg/mL (4.92 mM) has been reported for this suspended solution, which may require ultrasonication to achieve a uniform suspension.[1]
-
Administration: Administer the suspension orally as per the experimental protocol.[6]
Visualizing Experimental Workflow
Caption: Recommended workflow for this compound handling and preparation.
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: this compound may require assistance to fully dissolve, especially at higher concentrations.[1] If you observe precipitation, you can try the following:
-
Ultrasonication: This is a recommended method to aid dissolution.[1]
-
Gentle Warming: Slightly warming the solution can also help.[4]
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity is likely due to degradation. Consider the following possibilities:
-
Improper Storage: Ensure your stock solutions are stored at the recommended temperatures (-20°C or -80°C).[1][2]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
Q3: What is the recommended way to store this compound for long-term use?
A3: For long-term storage, this compound should be kept as a powder at -20°C, where it is stable for up to 3 years.[1] If you need to store it in solution, prepare a stock in DMSO, aliquot it, and store it at -80°C for up to 2 years.[1][2]
Q4: Can I dissolve this compound in solvents other than DMSO for in vitro studies?
A4: The available literature and supplier information predominantly recommend DMSO for preparing stock solutions for in vitro experiments.[1][3][7] Using other solvents may lead to poor solubility and is not well-documented.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: The publicly available literature does not provide specific information on the degradation pathways or common degradation products of this compound in solution. To minimize the impact of potential degradation, always follow the recommended storage and handling procedures.
Q6: How does this compound affect the stability of the Mitotic Checkpoint Complex (MCC)?
A6: this compound has been shown to affect the stability of the Mitotic Checkpoint Complex and cdc20 ubiquitylation.[2][6][8] This is a key aspect of its mechanism of action as an MPS1 inhibitor.
Q7: I am observing unexpected results in my experiments. Could it be related to this compound stability?
A7: Yes, inconsistent results can be a sign of compound instability. To troubleshoot:
-
Prepare a fresh stock solution: Make a new stock solution from the powder and compare its performance to your existing solution.
-
Verify the concentration: If possible, use an analytical method like HPLC to confirm the concentration of your stock solution.
-
Review your handling procedures: Ensure you are minimizing the exposure of the compound to harsh conditions (e.g., prolonged exposure to light or elevated temperatures) and are using it within its recommended stability period.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC), powder, MPS1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.cn]
- 4. InSolution™ MPS1 Inhibitor, this compound - Calbiochem | 506313 [merckmillipore.com]
- 5. This compound ≥98% (HPLC), powder, MPS1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Unexpected phenotypic effects of NMS-P715 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMS-P715, a potent and selective inhibitor of the Mps1 kinase. This guide focuses on unexpected phenotypic effects that may be observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] By inhibiting Mps1, this compound abrogates the SAC, leading to an accelerated and faulty mitosis. This results in severe chromosome missegregation (aneuploidy), ultimately triggering cell death in rapidly dividing cells, particularly cancer cells which often exhibit high levels of Mps1.[1]
Q2: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A2: Based on its mechanism of action, the expected phenotypic effects of this compound treatment in susceptible cancer cell lines include:
-
G2/M Phase Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle, as observed by flow cytometry.
-
Mitotic Catastrophe: The induction of a form of cell death that occurs during mitosis, characterized by the formation of multinucleated cells and micronuclei.
-
Apoptosis: Subsequent activation of programmed cell death pathways following mitotic errors.
-
Inhibition of Cell Proliferation: A dose-dependent decrease in the rate of cell growth and colony formation.[2]
Q3: Are there any known unexpected phenotypic effects associated with this compound treatment?
A3: Yes, one of the notable unexpected phenotypic effects observed with this compound treatment is the induction of autophagy .[3] While the primary outcome of Mps1 inhibition is mitotic catastrophe and apoptosis, some studies have reported an increase in the formation of autophagosomes and the conversion of LC3-I to LC3-II, a key marker of autophagy.[3] The precise mechanism linking Mps1 inhibition to autophagy is still under investigation but may involve crosstalk with key autophagy-regulating pathways such as the mTOR pathway.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on the unexpected induction of autophagy.
Issue 1: I am observing markers of autophagy (e.g., increased LC3-II) in my this compound-treated cells. Is this an off-target effect?
Answer: The induction of autophagy in response to this compound treatment has been documented and is considered an unexpected, but on-target or pathway-related, effect rather than a direct off-target kinase inhibition.[3] The mitotic stress and cellular damage caused by SAC abrogation can trigger pro-survival or pro-death autophagic responses.
Troubleshooting Steps:
-
Confirm Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage of lysosomal degradation. To distinguish between these possibilities, it is essential to perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux.
-
Investigate the mTOR Pathway: Mps1 has been suggested to have a role in the mTOR signaling pathway, a central regulator of autophagy.[3][4] To investigate this, you can perform western blot analysis for key proteins in the mTOR pathway, such as phosphorylated-mTOR (p-mTOR), p-p70S6K, and p-4E-BP1. A decrease in the phosphorylation of these proteins upon this compound treatment would suggest that the induction of autophagy may be mediated through the inhibition of the mTORC1 pathway.
-
Correlate with Cell Fate: Determine if the observed autophagy is contributing to cell survival or promoting cell death. This can be assessed by combining autophagy inhibitors (e.g., 3-Methyladenine or Chloroquine) with this compound treatment and observing the effects on cell viability and apoptosis.
Issue 2: The degree of G2/M arrest I observe is lower than expected, or I see a significant sub-G1 peak (apoptosis) at early time points.
Answer: The kinetics of cell cycle arrest and apoptosis can vary significantly between cell lines depending on their genetic background, particularly the status of checkpoint proteins like p53.
Troubleshooting Steps:
-
Time-Course and Dose-Response Analysis: Perform a detailed time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to capture the dynamic nature of the cellular response. Some cell lines may rapidly progress through a faulty mitosis and undergo apoptosis, leading to a transient G2/M peak.
-
Cell Line Characterization: Be aware of the p53 status of your cell line. p53-deficient cells may be more prone to mitotic catastrophe and subsequent apoptosis.
-
Method of Cell Cycle Analysis: Ensure your flow cytometry protocol is optimized for detecting both cell cycle phases and apoptotic cells (sub-G1 peak). Refer to the detailed protocol below.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Mps1/TTK | 182 |
| CK2 | >10,000 |
| MELK | >10,000 |
| NEK6 | >10,000 |
| A panel of 55 other kinases | >5,000 |
Data compiled from publicly available sources.[2]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.192 - 0.25 |
| A2780 | Ovarian Carcinoma | ~1.0 |
| U2OS | Osteosarcoma | Not specified, effective at 1 µM |
| HeLa | Cervical Cancer | Not specified, effective at 1 µM |
| Panel of 127 cell lines | Various | 0.192 - 10 |
Data compiled from publicly available sources.
Experimental Protocols
1. Protocol for Detection of LC3-I to LC3-II Conversion by Western Blot
This protocol is designed to assess the induction of autophagy by monitoring the lipidation of LC3-I to form LC3-II.
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle, e.g., DMSO). For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 for the last 4 hours of this compound treatment).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize LC3-II levels to a loading control (e.g., β-actin or GAPDH).
-
2. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Plate cells at a density that will prevent confluence at the end of the experiment. Treat with this compound as required.
-
Cell Harvesting:
-
Collect both adherent and floating cells to include apoptotic populations.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting emission at ~617 nm.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
-
3. Protocol for Mitotic Catastrophe Assessment
This protocol provides a method for visualizing and quantifying mitotic catastrophe.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation and Staining:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Stain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.
-
(Optional) For more detailed analysis, co-stain with an antibody against α-tubulin to visualize the mitotic spindle.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting characteristics of mitotic catastrophe, such as multiple micronuclei, fragmented nuclei, or abnormal mitotic spindles.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for assessing autophagy induction.
Caption: Troubleshooting decision tree for unexpected effects.
References
Validation & Comparative
NMS-P715: A Potent and Selective MPS1 Inhibitor for Inducing Mitotic Catastrophe in Cancer Cells
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, targeting the mitotic checkpoint has emerged as a promising strategy to selectively eliminate cancer cells. Monopolar Spindle 1 (MPS1) kinase is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during cell division.[1] The aberrant overexpression of MPS1 in various tumors makes it an attractive target for therapeutic intervention.[1][2] This guide provides a comprehensive comparison of NMS-P715, a potent and selective MPS1 inhibitor, with other alternatives, supported by experimental data to confirm its target engagement in cells.
This compound: Mechanism of Action
This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of MPS1 kinase.[1][3] By binding to the ATP-binding pocket of MPS1, this compound effectively abrogates its kinase activity. This inhibition of MPS1 disrupts the SAC, leading to a premature exit from mitosis, even in the presence of unattached or improperly attached chromosomes.[4] The consequence of this untimely mitotic exit is severe chromosome missegregation, resulting in massive aneuploidy and subsequent cell death through a process known as mitotic catastrophe.[4][5]
Comparative Analysis: this compound vs. Other MPS1 Inhibitors
A direct head-to-head comparison in the same experimental setting is the most robust method for evaluating the relative potency of different inhibitors. While such direct comparative studies are not always available in the public domain, we can compile and compare key performance indicators from various studies. Here, we compare this compound with another well-characterized MPS1 inhibitor, BAY 1217389.
It is important to note that the following data are compiled from separate studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Parameter | This compound | BAY 1217389 | Reference |
| Target | MPS1 (TTK) Kinase | MPS1 (TTK) Kinase | [1] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [3] |
| Cellular Outcome | SAC abrogation, mitotic catastrophe, aneuploidy, apoptosis | SAC abrogation, mitotic catastrophe, multinuclearity, cell death | [4] |
In Vitro Potency:
| Inhibitor | IC50 (MPS1 Kinase Assay) | IC50 (Cancer Cell Lines) | Reference |
| This compound | Not explicitly stated in the provided results | 0.192 - 10 µM (in a panel of 127 cancer cell lines) | [4] |
| BAY 1217389 | <10 nM | Median IC50 of 6.7 nM (range 3 to >300 nM) |
Confirming MPS1 Target Engagement of this compound in Cells
Several experimental approaches can be employed to confirm that this compound effectively engages its target, MPS1 kinase, within a cellular context.
Western Blotting for Downstream Substrates
Inhibition of MPS1 kinase activity by this compound leads to a decrease in the phosphorylation of its downstream substrates. A key substrate of MPS1 is Histone H3 at Serine 10 (H3S10ph). A reduction in the levels of H3S10ph upon treatment with this compound serves as a direct indicator of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is that ligand binding can alter the thermal stability of the target protein. By treating cells with this compound, followed by heating, the stabilization of MPS1 protein at higher temperatures compared to untreated cells confirms direct target engagement.
Immunofluorescence of Mitotic Spindles
Inhibition of MPS1 by this compound leads to defects in chromosome alignment and spindle formation. Immunofluorescence microscopy can be used to visualize these mitotic defects. Cells treated with this compound are expected to show an increased incidence of misaligned chromosomes, multipolar spindles, and ultimately, aneuploidy.
Experimental Protocols
Western Blotting for Phospho-Histone H3 (Ser10)
Objective: To quantify the inhibition of MPS1 kinase activity by measuring the phosphorylation of its downstream substrate, Histone H3.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, U2OS) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours). To enrich for mitotic cells, co-treatment with a mitotic arresting agent like nocodazole can be performed.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a loading control like GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to MPS1 kinase in cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with this compound or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform Western blotting as described above, using a primary antibody against MPS1 (e.g., Abcam ab11108).
-
The presence of a stronger MPS1 band at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and therefore, direct target engagement.
-
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the phenotypic consequences of MPS1 inhibition on chromosome segregation and spindle formation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) and an anti-MPS1 antibody (e.g., Abcam ab11108) overnight at 4°C.[6]
-
Wash with PBST and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Analyze for mitotic defects such as misaligned chromosomes, multipolar spindles, and lagging chromosomes.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the MPS1 signaling pathway, the experimental workflow for confirming target engagement, and the logic of the comparative analysis.
Caption: MPS1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Confirming this compound Target Engagement.
Caption: Logic for the Comparative Analysis of MPS1 Inhibitors.
References
- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-TTK/Mps1 Antibody (A14012) | Antibodies.com [antibodies.com]
Validating NMS-P715-Induced Aneuploidy: A Comparative Guide to Chromosome Spread and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
NMS-P715, a selective inhibitor of the MPS1 kinase, is a potent inducer of aneuploidy, a state of abnormal chromosome numbers, which leads to cell death in various tumor cell lines.[1] Validating the extent and nature of this induced aneuploidy is a critical step in preclinical research and drug development. This guide provides a detailed comparison of chromosome spread analysis—the gold standard for aneuploidy validation—with alternative methods such as Fluorescence In Situ Hybridization (FISH), Flow Cytometry, and Next-Generation Sequencing (NGS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
This compound and the Spindle Assembly Checkpoint
This compound targets Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC ensures the fidelity of chromosome segregation during mitosis.[1] By inhibiting MPS1, this compound disrupts this checkpoint, leading to premature entry into anaphase, chromosome mis-segregation, and consequently, massive aneuploidy.[1][2] This ultimately triggers cell death, making MPS1 a promising target for cancer therapy.[1]
Quantitative Comparison of Aneuploidy Validation Methods
The following table summarizes the quantitative data from studies validating this compound-induced aneuploidy and provides a general comparison of the different methodologies.
| Method | Principle | This compound Specific Data (Cell Line) | Advantages | Disadvantages | Typical Throughput | Cost (Relative) |
| Chromosome Spread | Direct visualization and counting of condensed chromosomes in metaphase-arrested cells. | HCT116 cells treated with 1 µmol/L this compound for 24h: - Control (DMSO): Majority of cells with 45-46 chromosomes. - this compound: Wide distribution of chromosome numbers, ranging from <40 to >90.[2][3] | - Gold Standard: Provides a direct and definitive count of chromosomes.[4] - Detects both numerical and major structural abnormalities. - Single-cell resolution. | - Labor-intensive and time-consuming.[5] - Requires mitotically active cells. - Technically challenging, requiring skilled personnel. - Low throughput. | Low | High |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescently labeled DNA probes to enumerate specific chromosomes in interphase or metaphase cells.[6] | No direct quantitative data found for this compound. | - High specificity for targeted chromosomes.[6] - Can be used on interphase cells, not requiring cell division.[6] - Relatively rapid results.[6] | - Only detects aneuploidy of the targeted chromosomes. - May miss complex or whole-genome ploidy changes. - Signal overlap or splitting can lead to misinterpretation.[7] - Mosaicism can be challenging to quantify accurately. | Medium | Medium |
| Flow Cytometry | Measures the total DNA content of a large population of cells stained with a fluorescent dye. | A2780 cells treated with this compound: - Increased proportion of cells with >4N DNA content over time, indicating aneuploidy.[2][3] | - High-throughput analysis of thousands of cells. - Rapid and quantitative. - Provides information on the cell cycle distribution. | - Does not provide information on specific chromosome gains or losses. - Low sensitivity for detecting small changes in DNA content (e.g., gain or loss of a single small chromosome). - Cannot distinguish between a tetraploid (4N) cell and two diploid (2N) cells. - Debris and cell aggregates can interfere with results. | High | Low |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of cellular DNA to determine chromosome copy number variations across the entire genome. | No direct quantitative data found for this compound. | - Comprehensive, genome-wide analysis of aneuploidy.[8][9][10] - High sensitivity and specificity for detecting gains and losses of whole chromosomes and sub-chromosomal regions.[11][12][13][14] - Can detect mosaicism at low levels. | - Higher cost per sample compared to other methods. - Data analysis can be complex and requires bioinformatics expertise. - May not be suitable for very high-throughput screening in early-stage drug discovery. | Medium-High | High |
Experimental Protocols
Detailed Protocol for Chromosome Spread Analysis of this compound Treated Cells
This protocol is adapted for a human cancer cell line, such as HCT116, to validate this compound-induced aneuploidy.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (1 µmol/L final concentration)
-
DMSO (vehicle control)
-
Colcemid solution (10 µg/mL stock)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl), pre-warmed to 37°C
-
Carnoy's fixative (3:1 methanol:glacial acetic acid), freshly prepared and chilled
-
Phosphate-buffered saline (PBS)
-
Microscope slides
-
Giemsa stain
-
Mounting medium
-
Microscope with oil immersion objective
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate or T-25 flask and allow them to adhere and grow to 60-70% confluency. Treat the cells with 1 µmol/L this compound or an equivalent volume of DMSO (control) for 24 hours.
-
Metaphase Arrest: Add Colcemid to a final concentration of 0.1 µg/mL to the culture medium. Incubate for 2-4 hours at 37°C to arrest cells in metaphase.
-
Cell Harvest: Gently collect the mitotic cells by pipetting the medium over the cell monolayer (mitotic shake-off). Centrifuge the collected medium at 200 x g for 5 minutes. Aspirate the supernatant.
-
Hypotonic Treatment: Resuspend the cell pellet gently in 5 mL of pre-warmed 0.075 M KCl. Incubate at 37°C for 15-20 minutes. This step is critical for swelling the cells and allowing the chromosomes to spread.
-
Fixation: Add 1 mL of freshly prepared, ice-cold Carnoy's fixative to the cell suspension. Mix gently and centrifuge at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the pellet in 5 mL of fresh, cold Carnoy's fixative. Repeat this washing step two more times to ensure cells are well-fixed and free of debris.
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fixative (0.5-1 mL). Drop the cell suspension from a height of about 30 cm onto a clean, chilled microscope slide. Allow the slides to air dry.
-
Staining and Analysis: Stain the slides with Giemsa solution for 10-15 minutes. Rinse with water and air dry. Analyze the metaphase spreads under a microscope using an oil immersion lens (100x). Count the number of chromosomes in at least 50 well-spread metaphases for each condition (control and this compound treated).
Methodologies for Alternative Validation Techniques
Fluorescence In Situ Hybridization (FISH):
-
Probe Selection: Choose commercially available probes specific for the centromeres or entire chromosomes of interest. For a general screen, probes for chromosomes commonly involved in aneuploidy in the specific cancer type can be used.
-
Cell Preparation: Prepare slides with either interphase nuclei or metaphase spreads as described above.
-
Hybridization: Denature the chromosomal DNA on the slide and hybridize with the fluorescently labeled probes according to the manufacturer's protocol.
-
Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Score the number of signals for each probe in a large number of cells (typically >200) to determine the percentage of aneuploid cells.
Flow Cytometry:
-
Cell Preparation: Harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI, along with RNase to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: Generate a histogram of DNA content. Aneuploid populations will appear as distinct peaks that are not at the 2N or 4N positions, or as a broadening of the G1 and G2/M peaks.
Next-Generation Sequencing (NGS):
-
DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the genomic DNA. This typically involves DNA fragmentation, adapter ligation, and amplification.
-
Sequencing: Perform low-pass whole-genome sequencing on a platform such as Illumina.
-
Data Analysis: Align the sequencing reads to a reference genome and use bioinformatics tools to analyze read depth across the genome. Regions with increased or decreased read depth correspond to chromosome gains or losses, respectively.
Visualizing the Workflow and Signaling Pathway
References
- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Prenatal aneuploidy detection in interphase cells by fluorescence in situ hybridization (FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct comparison of interphase FISH versus low-coverage single cell sequencing to detect aneuploidy reveals respective strengths and weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mccarrolllab.org [mccarrolllab.org]
- 9. Chromosomal phase improves aneuploidy detection in non-invasive prenatal testing at low fetal DNA fractions [research.bidmc.org]
- 10. Chromosomal phase improves aneuploidy detection in non-invasive prenatal testing at low fetal DNA fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amniocentesis and Next Generation Sequencing (NGS)-Based Noninvasive Prenatal DNA Testing (NIPT) for Prenatal Diagnosis of Fetal Chromosomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Review of Accuracy Differences in NIPT Methods for Common Aneuploidy Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to MPS1 Kinase Inhibitors: NMS-P715, Reversine, and Cpd-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent small molecule inhibitors of Monopolar Spindle 1 (MPS1) kinase: NMS-P715, reversine, and Cpd-5. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. This document aims to objectively compare the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
The following tables summarize the key quantitative data for this compound, reversine, and Cpd-5, focusing on their potency, selectivity, and effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | MPS1 (TTK) | 182 | [1] |
| MPS1 (Wild-Type) | 139 ± 16 | [2] | |
| Reversine | MPS1 (full-length) | 2.8 | [3] |
| Aurora A | 400 | [4][5] | |
| Aurora B | 98.5 - 500 | [3][4][5] | |
| Aurora C | 400 | [4][5] | |
| Cpd-5 | MPS1 (Wild-Type) | 9.2 ± 1.6 | [2] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.
Table 2: Kinase Selectivity
| Inhibitor | Selectivity Profile | Source |
| This compound | Highly selective for MPS1. Tested against a panel of 59 kinases, with IC50 values >5 µM for all. Only 3 other kinases (CK2, MELK, and NEK6) were inhibited with IC50 values below 10 µM. | [1][6][7][8] |
| Reversine | Potent inhibitor of MPS1 and Aurora kinases (A, B, and C). | [3][4][5][9] |
| Cpd-5 | A derivative of this compound, suggested to have higher potency and a similar or improved selectivity profile. Specific kinase panel data is not readily available in the reviewed literature. | [10][11] |
Table 3: Cellular Activity in Cancer Cell Lines
| Inhibitor | Effect | Cell Line(s) | Concentration | Source |
| This compound | Induces aneuploidy and apoptosis | A2780 (ovarian) | 1 µM | [6] |
| Inhibits proliferation | Panel of 127 cancer cell lines | IC50: 0.192 - 10 µM | [6] | |
| Induces G2/M arrest and mitotic catastrophe | KKU-100, KKU-213A (cholangiocarcinoma) | Not specified | [12] | |
| Reversine | Induces apoptosis | SW480, HCT-116 (colorectal) | Not specified | [13][14] |
| Induces G2/M cell cycle arrest | Hepatic stellate cells | Not specified | [15] | |
| Inhibits colony formation | Acute myeloid leukemia cells | Not specified | [9] | |
| Cpd-5 | Synergizes with paclitaxel to induce tumor cell death | KB1P-B11 (BRCA1-/-;TP53-/-) | Not specified | [16] |
| Inhibits cell survival | Various cancer cell lines | IC50: 20-25 nM | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the referenced literature and are intended to serve as a guide for reproducing similar experiments.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant MPS1 kinase
-
Fluorescently labeled substrate peptide (e.g., TMR-KNL1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, reversine, Cpd-5) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase, fluorescently labeled substrate, and kinase buffer.
-
Add the diluted test inhibitors or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, A2780)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[18]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19][20]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19][20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test inhibitors dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of test inhibitors or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
MPS1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint signaling cascade.
Caption: MPS1 kinase initiates the spindle assembly checkpoint cascade.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the general workflow for comparing the efficacy of MPS1 inhibitors.
Caption: Workflow for comparing the performance of MPS1 inhibitors.
Conclusion
This compound, reversine, and Cpd-5 are all potent inhibitors of MPS1 kinase with demonstrated anti-cancer activity.
-
This compound stands out for its high selectivity for MPS1, making it a valuable tool for specifically probing MPS1 function in cellular contexts.[1][6][7][8]
-
Reversine , while a potent MPS1 inhibitor, also targets Aurora kinases, which should be considered when interpreting experimental results.[3][4][5][9] This broader activity could be advantageous in certain therapeutic strategies but may complicate its use as a specific MPS1 probe.
-
Cpd-5 , a derivative of this compound, exhibits greater potency against MPS1 in vitro and may have an improved therapeutic window.[2][10][11][17]
The choice of inhibitor will ultimately depend on the specific research question. For studies requiring highly specific inhibition of MPS1, this compound is a strong candidate. For applications where dual inhibition of MPS1 and Aurora kinases may be desirable, or where higher potency is the primary concern, reversine or Cpd-5 may be more suitable. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Effect of reversine on cell cycle, apoptosis, and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jrmds.in [jrmds.in]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
A Comparative Analysis of NMS-P715 and CFI-402257: Two Potent TTK Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), have emerged as a promising strategy. TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[1][2] Its overexpression in a variety of tumors presents a therapeutic window for selective targeting of cancer cells. This guide provides a detailed comparison of two key TTK inhibitors, NMS-P715 and CFI-402257, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Both this compound and CFI-402257 are potent, ATP-competitive small molecule inhibitors of TTK/Mps1 kinase.[2][3] Their primary mechanism of action involves the inhibition of TTK's kinase activity, which leads to the abrogation of the Spindle Assembly Checkpoint.[1][4] This disruption forces cancer cells to exit mitosis prematurely, before proper chromosome alignment, resulting in massive chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death.[1][4]
Caption: Signaling pathway of TTK inhibition by this compound and CFI-402257.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head studies are limited, a comparative analysis of published data provides insights into the potency and efficacy of this compound and CFI-402257.
| Parameter | This compound | CFI-402257 | Reference |
| Target | Mps1/TTK | Mps1/TTK | [2][3] |
| Binding Mode | ATP-competitive | ATP-competitive | [5][6] |
| IC50 (in vitro kinase assay) | Not explicitly stated in provided results | 1.2 ± 0.4 nM, 1.7 nM | [2][7] |
| Ki (in vitro kinase assay) | Not explicitly stated in provided results | 0.09 ± 0.02 nM, 0.1 nM | [2][7] |
| Cellular EC50 (Mitotic Exit) | 53 nM | Not explicitly stated in provided results | [8] |
| Oral Bioavailability | Yes | Yes | [2][3] |
Table 1: In Vitro Potency and General Characteristics
| Cell Line | Cancer Type | This compound GI50/IC50 | CFI-402257 GI50/IC50 | Reference |
| HCT116 | Colon Carcinoma | Not explicitly stated in provided results | Median IC50 of 15 nM across a panel | [6] |
| A2780 | Ovarian Carcinoma | Potent tumor growth inhibition in xenografts | 30 nM | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in provided results | Potent growth inhibition | [1] |
| Various | Panel of 126 cell lines | Wide range of activity | Median IC50 of 15 nM across a broad panel | [6][8] |
Table 2: In Vitro Anti-proliferative Activity
| Model | Treatment | Outcome | Reference |
| A2780 Ovarian Cancer Xenograft | This compound (90 mg/kg, daily) | Potent tumor growth inhibition | [9] |
| A375 Melanoma Xenograft | This compound (100 mg/kg, daily) | Tumor growth inhibition | [9] |
| MDA-MB-231 Breast Cancer Xenograft | CFI-402257 (5 mg/kg, daily) | 74% Tumor Growth Inhibition (TGI) | [6] |
| MDA-MB-231 Breast Cancer Xenograft | CFI-402257 (6 mg/kg, daily) | 89% Tumor Growth Inhibition (TGI) | [6] |
| MDA-MB-468 Breast Cancer Xenograft | CFI-402257 (5 mg/kg, daily) | 75% Tumor Growth Inhibition (TGI) | [1] |
| MDA-MB-468 Breast Cancer Xenograft | CFI-402257 (6 mg/kg, daily) | 94% Tumor Growth Inhibition (TGI) | [1] |
| High-Grade Serous Ovarian Cancer PDX | CFI-402257 (6.5 mg/kg, daily) | 61% Tumor Growth Inhibition (TGI) | [1] |
| High-Grade Serous Ovarian Cancer PDX | CFI-402257 (7.5 mg/kg, daily) | 97% Tumor Growth Inhibition (TGI) | [1] |
Table 3: In Vivo Antitumor Efficacy
Kinase Selectivity
CFI-402257 has been profiled against a large panel of kinases and has demonstrated high selectivity for TTK. In a screen of 265 kinases, none showed greater than 50% inhibition at a concentration of 1 µM.[6] this compound is also described as a selective inhibitor, though detailed broad-panel screening data is less readily available in the provided search results.[3]
Clinical Development
CFI-402257 has progressed to clinical trials. A Phase 1 study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 168 mg daily and showed a tolerable safety profile with evidence of clinical activity.[10] Notably, responses were observed in patients with ER+/HER2- breast cancer.[10] The FDA has granted Fast Track designation to CFI-402257 for the treatment of ER+/HER2- advanced breast cancer.[11] Information on the clinical development of this compound is not as prominent in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate TTK inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of TTK.
Caption: Workflow for an in vitro TTK kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, DTT, and the kinase substrate (e.g., Myelin Basic Protein - MBP).
-
Inhibitor Addition: Add serial dilutions of this compound or CFI-402257 to the wells of a 96-well plate.
-
Enzyme Addition: Add purified recombinant TTK enzyme to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, with the luminescent signal being inversely proportional to kinase activity.[12]
-
Data Analysis: Calculate the IC50 or Ki values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or CFI-402257 for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the absorbance of treated cells to that of untreated control cells.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Caption: General workflow for an in vivo xenograft tumor model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flanks of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, CFI-402257, or a vehicle control orally on a daily schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers.
Conclusion
Both this compound and CFI-402257 are potent and selective inhibitors of TTK that have demonstrated significant anti-tumor activity in preclinical models. CFI-402257 appears to be more extensively characterized in the public domain, with detailed kinase selectivity data and progression into clinical trials. The provided data suggests that CFI-402257 is a highly potent inhibitor with a favorable selectivity profile and promising clinical potential, particularly in breast cancer. While this compound has also shown strong preclinical efficacy, a more direct comparison with CFI-402257 would require head-to-head studies under identical experimental conditions. The information and protocols presented in this guide offer a solid foundation for researchers to further investigate and compare these and other TTK inhibitors in the pursuit of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo xenograft tumor model [bio-protocol.org]
- 5. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. broadpharm.com [broadpharm.com]
- 11. onclive.com [onclive.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vivo tumor xenograft model [bio-protocol.org]
NMS-P715 and Paclitaxel: A Preclinical Combination Therapy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of the MPS1 kinase inhibitor NMS-P715 in combination with the microtubule-stabilizing agent paclitaxel. The data presented is based on published preclinical studies and is intended to inform further research and development in oncology. For comparative analysis, this guide also includes preclinical data on alternative combination strategies involving paclitaxel with other mitotic inhibitors, such as Aurora Kinase and PLK1 inhibitors.
Executive Summary
The combination of this compound, a selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, with paclitaxel has demonstrated significant synergistic effects in preclinical cancer models. This synergy stems from a dual assault on mitotic progression. Paclitaxel stabilizes microtubules, leading to mitotic arrest, while this compound inhibits the spindle assembly checkpoint (SAC), a crucial cellular mechanism for ensuring proper chromosome segregation. The abrogation of the SAC by this compound in paclitaxel-arrested cells forces premature and faulty cell division, leading to massive aneuploidy and subsequent cancer cell death through mitotic catastrophe. This combination has shown promise in overcoming resistance to paclitaxel and enhancing its anti-tumor efficacy.
Data Presentation
In Vitro Efficacy: Cell Viability (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel, both as single agents and in combination, across various cancer cell lines. Data for other MPS1 inhibitors are included as surrogates where specific this compound combination data is unavailable.
| Cell Line | Cancer Type | This compound (IC50, nM) | Paclitaxel (IC50, nM) | MPS1 Inhibitor + Paclitaxel (IC50, nM) | Fold Change in Paclitaxel IC50 | Reference |
| HCT116 | Colon Carcinoma | 192 - 10000 | - | - | - | [1] |
| A2780 | Ovarian Carcinoma | 1000 | - | - | - | [1] |
| Multiple Cell Lines | Various | - | 2.5 - 7.5 (24h exposure) | - | - | [2] |
| KB1P-B11 | BRCA1-/-;TP53-/- Mammary Tumor | - | ~10 | Cpd-5 (MPS1i) + Paclitaxel: ~2 | ~5-fold decrease | [3] |
| SUM149 | Triple Negative Breast Cancer | - | - | GSK461364 (PLK1i) + Docetaxel: Synergistic | Dose reduction | [3] |
| SUM159 | Triple Negative Breast Cancer | - | - | GSK461364 (PLK1i) + Docetaxel: Synergistic | Dose reduction | [3] |
| Multiple Cell Lines | Various | - | - | TAS-119 (Aurora Ai) + Paclitaxel: Synergistic | Enhanced growth inhibition | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
This table presents the in vivo anti-tumor efficacy of this compound in combination with paclitaxel in xenograft models. Comparative data for alternative combinations are also provided.
| Cancer Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| A2780 Ovarian Carcinoma Xenograft | This compound | 90 mg/kg/day, p.o. | Significant tumor growth reduction | - | [1] |
| A375 Melanoma Xenograft | This compound | 100 mg/kg, p.o. | ~43% | - | [5] |
| BRCA1-/-;TP53-/- Mammary Tumors | Docetaxel + Cpd-5 (MPS1i) | Docetaxel: 12.5 mg/kg; Cpd-5: 10 mg/kg | Significant tumor regression | Extended survival | [3] |
| SUM159 TNBC Xenograft | Onvansertib (PLK1i) + Paclitaxel | Onvansertib: 120 mg/kg, p.o.; Paclitaxel: 10 mg/kg, i.p. | Significantly decreased tumor volume vs single agents | - | [3] |
| Multiple Xenograft Models | TAS-119 (Aurora Ai) + Paclitaxel/Docetaxel | Various | Enhanced antitumor efficacy | - | [4] |
| HeLa-Matu Cervical Carcinoma Xenograft | Mps-BAY2b (MPS1i) + Paclitaxel | Pac: 10 mg/kg, i.v. weekly; Mps-BAY2b: 30 mg/kg, p.o. twice daily | Superior antineoplastic effects vs single agents | - | [6] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, paclitaxel, or the combination of both for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay. Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software. Synergy is assessed using methods like the Chou-Talalay combination index (CI).
Xenograft Tumor Model
-
Cell Implantation: 5-10 million human cancer cells (e.g., A2780 ovarian cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Drug Administration:
-
This compound is administered orally (p.o.) daily at a dose of 90-100 mg/kg[1][5].
-
Paclitaxel is administered intraperitoneally (i.p.) or intravenously (i.v.) on a weekly or bi-weekly schedule at doses ranging from 10-20 mg/kg.
-
Combination groups receive both drugs according to their respective schedules.
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²)/2.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound, paclitaxel, or the combination for 24-48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified using a flow cytometer.
Mandatory Visualization
Signaling Pathway of this compound and Paclitaxel Combination
Caption: Synergistic mechanism of this compound and paclitaxel leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo efficacy of this compound and paclitaxel.
Comparison with Alternative Combinations
The therapeutic strategy of combining a microtubule-targeting agent with an inhibitor of a key mitotic kinase is not unique to MPS1. Other kinases, such as Aurora Kinase A and Polo-like Kinase 1 (PLK1), are also critical for proper mitosis and are attractive targets for combination therapies with paclitaxel.
-
Aurora Kinase A Inhibitors (e.g., TAS-119, Alisertib): Similar to MPS1 inhibitors, Aurora A inhibitors can induce mitotic errors and synergize with taxanes. Preclinical studies have shown that the combination of TAS-119 with paclitaxel or docetaxel enhances anti-tumor efficacy in various cancer models, including those resistant to paclitaxel[4].
-
Polo-like Kinase 1 (PLK1) Inhibitors (e.g., Onvansertib, Volasertib): PLK1 is a key regulator of multiple stages of mitosis. Inhibition of PLK1 in combination with taxanes has shown promising results in preclinical models of triple-negative breast cancer and other solid tumors, demonstrating synergistic decreases in cell viability and tumor growth[3][7].
The choice of combination partner for paclitaxel may depend on the specific molecular characteristics of the tumor, such as the expression levels of MPS1, Aurora A, or PLK1, and the presence of specific resistance mechanisms.
Conclusion
The preclinical data strongly support the rationale for combining this compound with paclitaxel as a promising anti-cancer therapy. The synergistic mechanism, targeting two distinct but critical aspects of mitosis, offers the potential for enhanced efficacy and the ability to overcome taxane resistance. Further investigation, including head-to-head preclinical studies with other mitotic inhibitor combinations and comprehensive biomarker discovery, is warranted to identify the patient populations most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future studies.
References
- 1. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Synergistic Potential of NMS-P715 and Doxorubicin in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential synergistic effects of combining NMS-P715, a selective MPS1 kinase inhibitor, with doxorubicin, a well-established anthracycline chemotherapeutic agent. While direct experimental data on the co-administration of this compound and doxorubicin is not yet available in published literature, this document outlines a strong scientific rationale for their synergistic interaction based on their individual mechanisms of action and findings from studies combining this compound with other DNA-damaging agents.
Introduction to this compound and Doxorubicin
This compound is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting MPS1, this compound overrides the SAC, leading to premature exit from mitosis, severe chromosomal missegregation (aneuploidy), and ultimately, cell death, particularly in rapidly dividing cancer cells.[1][2]
Doxorubicin is a widely used chemotherapy drug that exerts its anticancer effects through multiple mechanisms. Its primary modes of action include intercalation into DNA, which inhibits macromolecular biosynthesis, and the inhibition of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication and transcription.[3] This disruption of DNA replication and repair processes leads to DNA damage and the induction of apoptosis.
Hypothesized Synergistic Mechanism of Action
The combination of this compound and doxorubicin is hypothesized to create a powerful synergistic anti-cancer effect through a dual-pronged attack on mitotic cancer cells.
Doxorubicin's Role: Doxorubicin induces significant DNA damage, which would typically trigger a G2/M cell cycle arrest, allowing time for DNA repair. Cells that do proceed into mitosis with damaged DNA would be halted by the Spindle Assembly Checkpoint to prevent catastrophic chromosomal abnormalities.
This compound's Role: this compound, by inhibiting MPS1 kinase, effectively disables the Spindle Assembly Checkpoint.
The Synergy: When used in combination, doxorubicin would first induce DNA damage. As these damaged cells enter mitosis, the SAC, which would normally act as a "brake" to allow for repair, is abrogated by this compound. This forces the cells to proceed through a faulty mitosis with damaged and misaligned chromosomes, leading to a form of cell death known as mitotic catastrophe. This synergistic action is expected to be more effective than the cytotoxic effects of either agent alone. This hypothesis is supported by findings that show this compound has synergistic effects with other DNA-damaging agents like gemcitabine and cisplatin in cholangiocarcinoma cells.[4]
Data Presentation: Performance of Individual Agents
As no direct comparative data for the combination exists, the following tables summarize the known cellular effects of this compound and doxorubicin individually, as reported in various cancer cell lines.
Table 1: Cellular Effects of this compound
| Cell Line | Cancer Type | Key Effect | Concentration | Reference |
| HCT116 | Colon Carcinoma | Induction of aneuploidy | 1 µmol/L | [5] |
| A2780 | Ovarian Carcinoma | Inhibition of cell proliferation | Not specified | [5] |
| U2OS | Osteosarcoma | Induction of apoptosis | 1 µmol/L | [5] |
| KKU-100 | Cholangiocarcinoma | G2/M arrest, mitotic catastrophe | Not specified | [4] |
| KKU-213A | Cholangiocarcinoma | Inhibition of colony formation | Not specified | [4] |
Table 2: Cellular Effects of Doxorubicin
| Cell Line | Cancer Type | Key Effect | IC50 | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Synergistic with Pyrazoline B | Not specified | [3] |
| MCF-7 | Breast Cancer | Synergistic with Disulfiram/Hydralazine | 0.24 µM (alone) | [6] |
| CT26 | Colon Carcinoma | Synergized with anti-PD-1/CTLA-4 mAbs | Not specified | [7] |
| 4T1 | Breast Cancer | Synergistic with Camptothecin | Not specified | [8] |
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the effects of this compound and doxorubicin.
Cell Viability and Proliferation Assays (MTT/Colony Formation)
-
Cell Seeding: Cancer cells are seeded in 96-well plates (for MTT) or 6-well plates (for colony formation) at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, doxorubicin, or the combination for a specified period (e.g., 24, 48, or 72 hours for MTT; 10-14 days for colony formation).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine cell viability.
-
Colony Formation Assay: After the incubation period, the medium is removed, and the cells are washed, fixed, and stained with crystal violet. The number of colonies is then counted.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the drugs for a specified time, then harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assays (Annexin V/PI Staining)
-
Treatment and Staining: Following drug treatment, cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Doxorubicin and this compound
Caption: Proposed signaling pathway for the synergistic action of doxorubicin and this compound.
Experimental Workflow for Synergy Analysis
References
- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxil synergizes with cancer immunotherapies to enhance antitumor responses in syngeneic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of NMS-P715 against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity of NMS-P715, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. The data presented herein is based on in vitro kinase panel screening to validate the specificity of this compound, offering a valuable resource for researchers investigating its therapeutic potential and mechanism of action.
Executive Summary
This compound is a small molecule inhibitor that targets MPS1, a key regulator of the spindle assembly checkpoint (SAC), which is crucial for proper chromosome segregation during mitosis.[1] Overexpression of MPS1 has been observed in a variety of human tumors, making it an attractive target for cancer therapy.[1][2] this compound has demonstrated potent and selective inhibition of MPS1, leading to SAC override, mitotic acceleration, and ultimately, aneuploidy-induced cell death in cancer cells.[1][3] This guide focuses on the selectivity profile of this compound against a broad panel of kinases, highlighting its high specificity for its intended target.
Data Presentation: this compound Kinase Selectivity Profile
To assess its selectivity, this compound was profiled against a panel of 60 kinases. The following table summarizes the inhibitory activity of this compound against its primary target, MPS1, and other kinases that showed notable inhibition. For the majority of the kinases tested, this compound displayed minimal activity, underscoring its high selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. MPS1 (Fold) |
| MPS1 (TTK) | 182 | 1 |
| CK2 | 5,700 | >31 |
| MELK | >5,000 | >27 |
| NEK6 | >5,000 | >27 |
| 56 other kinases | >5,000 | >27 |
Data sourced from Colombo et al., 2010 and publicly available databases.[3][4][5][6]
Key Findings:
-
This compound is a highly potent inhibitor of MPS1 kinase with an IC50 of 182 nM.[3][4][5]
-
The compound exhibits high selectivity for MPS1. Of the 60 kinases screened, only three (CK2, MELK, and NEK6) were inhibited with an IC50 value below 10 µM.[3][4]
-
The remaining 56 kinases in the panel were not significantly inhibited, with IC50 values all exceeding 5 µM.[5] This demonstrates a selectivity of over 27-fold for MPS1 compared to a wide range of other kinases.
Experimental Protocols
The following is a representative protocol for determining the in vitro kinase selectivity of a compound like this compound, based on commonly used biochemical assay methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Recombinant purified protein kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (Adenosine triphosphate), radiolabeled with ³³P (γ-³³P-ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, BSA, and phosphatase inhibitors)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting radioactivity or luminescence
Procedure (Radiometric Assay Example):
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with no compound (vehicle only) is also included.
-
Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the assay buffer, the specific peptide substrate, and the respective recombinant kinase.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP mixed with γ-³³P-ATP to each well of the plate containing the reaction mixture and the test compound at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped by adding a solution that precipitates the peptide substrate or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Washing: Unincorporated γ-³³P-ATP is removed by washing the membrane or precipitate multiple times.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In Vivo Efficacy of NMS-P715 and Other TTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of NMS-P715, a potent and selective Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitor, with other notable TTK inhibitors such as CFI-402257, OSU-13, and the dual TTK/PLK1 inhibitor BAL0891. The information is compiled from preclinical studies and presented to aid in the evaluation of these compounds for cancer therapy research and development.
Executive Summary
TTK is a critical regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This guide details the in vivo anti-tumor activities of several TTK inhibitors, presenting available quantitative data, experimental methodologies, and a visualization of the TTK signaling pathway and a typical in vivo experimental workflow.
Comparative In Vivo Efficacy of TTK Inhibitors
The following table summarizes the in vivo efficacy of this compound and other selected TTK inhibitors from various preclinical studies. It is important to note that the data are derived from different studies using diverse cancer models and experimental conditions, which should be considered when making direct comparisons.
| Inhibitor | Cancer Model | Cell Line/Xenograft Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| This compound | Ovarian Carcinoma | A2780 (Subcutaneous Xenograft) | 90 mg/kg, p.o., daily | Reduced tumor growth. | [1] |
| Melanoma | A375 (Subcutaneous Xenograft) | 100 mg/kg, p.o., daily for 13 days | ~43% tumor growth inhibition. | [2][3] | |
| CFI-402257 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (Subcutaneous Xenograft) | 5 mg/kg, p.o., daily | 74% Tumor Growth Inhibition (TGI). | |
| 6 mg/kg, p.o., daily | 89% TGI. | ||||
| OSU-13 | Multiple Myeloma | NCI-H929 (Subcutaneous Xenograft) | 10 mg/kg, p.o., daily for 21 days | Significant delay in tumor growth (22% tumor growth delay). | [4][5] |
| BAL0891 | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Intravenous, weekly or twice weekly | Induced profound tumor regressions; some tumors continued to shrink after treatment cessation. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the available information for the cited experiments.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A2780, A375, MDA-MB-231, NCI-H929) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice, SCID mice) of a specific age and sex are used.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., PBS, Matrigel) and injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments from a patient's tumor are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.[8][9]
-
Randomization and Treatment: When tumors reach a predetermined size, mice are randomized into control (vehicle) and treatment groups. The TTK inhibitors are administered via the specified route (e.g., oral gavage, intravenous injection) at the indicated doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and overall health of the animals are monitored throughout the experiment as indicators of toxicity.
-
Pharmacodynamic Studies: In some studies, tumors are excised after treatment to analyze biomarker modulation (e.g., phosphorylation status of TTK targets) by methods like Western blotting to confirm the mechanism of action.[3]
Visualizing Key Pathways and Processes
TTK/Mps1 Signaling Pathway in Mitosis
TTK/Mps1 is a master regulator of the spindle assembly checkpoint, ensuring that sister chromatids are correctly attached to the mitotic spindle before anaphase begins. Its inhibition leads to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.
Caption: The TTK/Mps1 signaling pathway at the kinetochore, regulating the spindle assembly checkpoint.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a TTK inhibitor in a xenograft model.
Caption: A generalized workflow for evaluating the in vivo efficacy of a TTK inhibitor.
Conclusion
This compound and other TTK inhibitors have demonstrated significant anti-tumor efficacy in a variety of preclinical cancer models. While direct comparative studies are limited, the available data suggest that these inhibitors are promising therapeutic agents. The choice of a specific inhibitor for further development may depend on the cancer type, the desired therapeutic window, and the potential for combination therapies. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support researchers in designing and interpreting future studies in this important area of cancer drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling NMS-P715
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active compounds like NMS-P715. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a selective, ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Its ability to induce aneuploidy and cell death in cancer cells makes it a valuable tool in oncology research.[2][3] While a Safety Data Sheet (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious and well-defined handling protocol. All chemicals, regardless of classification, may pose unknown hazards and should be handled with care.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk when handling this compound in both powder and solution forms. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Lab Coat or Gown- Safety Glasses with Side Shields or Goggles- Face Mask (N95 or higher, if not handled in a fume hood or glove box) | Prevents skin contact with the potent powder and minimizes inhalation of airborne particles. Double-gloving provides an extra layer of protection against contamination. |
| Preparing Stock Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Lab Coat or Gown- Safety Glasses with Side Shields or Goggles | Protects against splashes of the concentrated stock solution. The use of a fume hood is strongly recommended to control vapor exposure. |
| Handling Diluted Solutions (Cell Culture, Assays) | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to prevent contamination of experiments and protect against accidental splashes of the diluted compound. |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures consistency and safety throughout the lifecycle of this compound in the laboratory.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage of Solid Compound: Store this compound powder at -20°C in a tightly sealed container.
-
Storage of Stock Solutions: Once prepared, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C.[4]
Preparation of Stock Solutions
Note: The following procedure should be performed in a chemical fume hood.
-
Pre-weighing: If possible, purchase this compound in pre-weighed vials to avoid the need to handle the powder directly.
-
Weighing (if necessary): If weighing is required, do so in a dedicated area within the fume hood. Use an analytical balance with a draft shield.
-
Solvent Addition: this compound is soluble in DMSO.[4] To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial containing the pre-weighed or freshly weighed compound.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of unused solid this compound, contaminated gloves, lab coats, and other disposable materials as chemical waste according to your institution's hazardous waste disposal procedures.
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, cell culture media from treated cells) in a designated, sealed waste container. Label the container clearly as "Hazardous Waste" with the full chemical name.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound (e.g., spatulas, glassware) with an appropriate solvent (e.g., 70% ethanol) before washing.
Experimental Protocol: Representative Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.
Cell Lines: HCT116 (colon cancer), U2OS (osteosarcoma), A2780 (ovarian cancer)[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
This compound inhibits MPS1 kinase, a critical component of the spindle assembly checkpoint (SAC). The following diagrams illustrate the SAC signaling pathway and the workflow for handling this compound.
Caption: The Spindle Assembly Checkpoint (SAC) pathway, which is inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
